Cirazoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13/h1-4,10H,5-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORIDZYZDUZCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40600-13-3 (mono-hydrochloride) | |
| Record name | Cirazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045131 | |
| Record name | Cirazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59939-16-1 | |
| Record name | Cirazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59939-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cirazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059939161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cirazoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09202 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cirazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIRAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK318GVY3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cirazoline: A Comprehensive Technical Profile of Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the receptor binding affinity and selectivity profile of cirazoline, a potent alpha-adrenergic agonist and imidazoline receptor ligand. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's pharmacological characteristics. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes key signaling pathways and experimental workflows.
Receptor Binding Affinity and Selectivity Profile
This compound is a well-characterized adrenergic and imidazoline receptor ligand. It exhibits a distinct selectivity profile, acting as a full agonist at the α1A-adrenergic receptor, a partial agonist at the α1B and α1D subtypes, and a nonselective antagonist at α2-adrenergic receptors[1][2]. Notably, this compound also demonstrates high affinity for imidazoline receptors[3][4][5].
Adrenergic Receptor Binding Affinity
This compound displays a marked preference for the α1A-adrenergic receptor subtype, with a 10- to 30-fold higher selectivity for α1A over other α1 subtypes and a 100-fold selectivity over α2-adrenergic subtypes, where it acts as an antagonist. The binding affinities of this compound for various adrenergic receptor subtypes are summarized in the table below.
| Receptor Subtype | Ki (nM) | pKi | Species | Radioligand | Reference |
| α1A-Adrenergic | 2.5 | 8.6 | Human | [125I]-HEAT | |
| α1B-Adrenergic | 25 | 7.6 | Human | [125I]-HEAT | |
| α1D-Adrenergic | 50 | 7.3 | Human | [125I]-HEAT | |
| α2-Adrenergic | ~307 | ~6.5 | Human | [3H]RX821002 |
Imidazoline Receptor Binding Affinity
This compound is a high-affinity ligand for imidazoline receptors, often exhibiting a higher affinity for these sites than for α1-adrenergic receptors. It has been utilized as a radioligand, [3H]this compound, for the characterization of imidazoline binding sites.
| Receptor Type | Ki (nM) | pKi | Species | Radioligand | Reference |
| Imidazoline (IGRS) | ~12.6 | 7.9 | Rabbit | [3H]Idazoxan | |
| I2-Imidazoline | ~1.3 | ~8.9 | Human | [3H]Idazoxan |
IGRS: Imidazoline/Guanidinium Receptive Sites
Other Receptor Systems
While this compound's primary activity is at adrenergic and imidazoline receptors, its potential interactions with other receptor systems, such as serotonin and dopamine receptors, are of interest for a complete selectivity profile. However, detailed binding affinity data for this compound at these receptors is not as extensively documented in the public literature.
Functional Activity Profile
In functional assays, this compound acts as a full agonist at the α1A-adrenergic receptor, eliciting a maximal response similar to that of norepinephrine. Conversely, it behaves as a partial agonist at α1B and α1D-adrenergic receptors. At α2-adrenergic receptors, it functions as an antagonist.
| Receptor Subtype | Functional Activity | Assay Type | Cell Line | Reference |
| α1A-Adrenergic | Full Agonist | [Ca2+]i response | CHO | |
| α1B-Adrenergic | Partial Agonist | [Ca2+]i response | CHO | |
| α1D-Adrenergic | Partial Agonist | [Ca2+]i response | CHO | |
| α2-Adrenergic | Antagonist | Various | - |
Experimental Protocols
The characterization of this compound's binding affinity and functional activity involves a range of standard and specialized experimental protocols. Below are detailed methodologies for key assays.
Radioligand Binding Assay (Competition)
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific receptor.
Objective: To determine the Ki of this compound for adrenergic and imidazoline receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human receptor subtype of interest (e.g., α1A, α1B, α1D, I2).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-HEAT for α1 subtypes, [3H]Idazoxan for I2 sites).
-
Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM phentolamine).
-
Test Compound: this compound at various concentrations.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Methodology:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Total Binding: Add binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Add non-specific ligand, radioligand, and cell membranes.
-
Competition Binding: Add various concentrations of this compound, radioligand, and cell membranes.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as an agonist at G-protein coupled adrenergic receptors.
Materials:
-
Cell Membranes: Membranes from cells expressing the receptor of interest.
-
[35S]GTPγS: Radiolabeled GTP analog.
-
GDP: To ensure G-proteins are in their inactive state at baseline.
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and saponin.
-
Filtration System or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Counter.
Methodology:
-
Reaction Setup: In a 96-well plate, combine cell membranes, GDP, and various concentrations of this compound.
-
Initiation: Add [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Separation: For filtration assays, terminate the reaction by rapid filtration through glass fiber filters. For SPA, no separation step is needed.
-
Quantification: Measure the amount of [35S]GTPγS bound to the G-proteins using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of Gq-coupled GPCRs, such as α1-adrenergic receptors, by quantifying the accumulation of inositol phosphates (IPs), which are downstream second messengers.
Objective: To functionally characterize the activation of α1-adrenergic receptors by this compound.
Materials:
-
Cultured Cells: Whole cells expressing the Gq-coupled receptor of interest.
-
[3H]-myo-inositol: For radiolabeling of cellular phosphoinositides.
-
Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate (IP1), allowing it to accumulate.
-
Test Compound: this compound at various concentrations.
-
Ion-exchange Chromatography Columns: For the separation of different IP species.
-
Scintillation Counter.
-
Alternative: Homogeneous Time-Resolved Fluorescence (HTRF) based IP-One assay kits.
Methodology (Radiometric):
-
Cell Labeling: Incubate cells with [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl.
-
Stimulation: Add various concentrations of this compound and incubate for a defined period to stimulate IP production.
-
Extraction: Terminate the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the different IP species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP fractions using a scintillation counter.
-
Data Analysis: Plot the amount of accumulated IPs against the log concentration of this compound to determine the EC50.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the signaling cascade initiated by this compound at α1-adrenergic receptors and the workflows of the key experimental assays.
Caption: this compound-induced α1-adrenergic receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a GTPγS binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound as a tool for the characterization of imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Safety and Toxicology of Cirazoline
Introduction
Cirazoline is a potent and selective α1-adrenergic receptor agonist with additional α2-adrenergic receptor antagonist properties.[1][2] It is a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1] This pharmacological profile has led to its use as a research tool to investigate the roles of these receptors in various physiological processes. This guide provides a summary of the available preclinical safety and toxicology-related data for this compound, with a focus on its mechanism of action, observed physiological effects in animals, and the experimental methodologies employed in these studies.
Mechanism of Action
This compound's primary mechanism of action is the stimulation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the Gq heterotrimeric G-protein.[3] Activation of these receptors initiates a signaling cascade that leads to various physiological responses, primarily smooth muscle contraction.[3] Additionally, this compound acts as an antagonist at α2-adrenergic receptors, which are typically coupled to Gi proteins and mediate inhibitory effects.
Signaling Pathways
The signaling pathways for this compound's dual actions are depicted below.
Caption: Signaling pathways of this compound's dual action.
Preclinical Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above. While formal, comprehensive safety pharmacology studies for this compound are not publicly available, several pharmacological studies have investigated its effects on key physiological systems in animals.
Cardiovascular System
The primary and most consistently reported effect of this compound is on the cardiovascular system, consistent with its mechanism of action as a potent α1-adrenergic agonist.
Key Findings:
-
Pressor Effects: Intravenous injection of this compound produces potent pressor (blood pressure increasing) effects in pithed rats.
-
Heart Rate: In intact anesthetized, vagotomized rats, or in pithed rats with submaximal tachycardia, this compound (5.0 µg/kg i.v.) did not decrease heart rate, unlike clonidine and oxymetazoline. However, it did potentiate the heart rate increase caused by norepinephrine, isoproterenol, or aminophylline, an effect thought to be of hemodynamic origin.
Table 1: Summary of Cardiovascular Effects of this compound in Animals
| Species | Dose | Route of Administration | Observed Effects | Reference(s) |
| Rat (pithed) | Not specified | Intravenous (i.v.) | Potent pressor effects. | |
| Rat (anesthetized, vagotomized) | 5.0 µg/kg | Intravenous (i.v.) | No decrease in heart rate. | |
| Dog (spinal) | 10.0 µg/kg | Intravenous (i.v.) | No modification of baseline heart rate or neurally evoked tachycardia. |
Central Nervous System (CNS)
This compound's effects on the central nervous system have been investigated in the context of cognitive function and behavior.
Key Findings:
-
Spatial Working Memory: In aged rhesus monkeys, low doses of this compound (0.00001-0.001 mg/kg) impaired spatial working memory performance. This impairment was reversible with the α1-adrenergic antagonist, prazosin. Interestingly, preliminary data suggest that higher doses (0.001-0.01 mg/kg) occasionally improved performance.
-
Locomotion and Stereotypy: In adult male rats, this compound at a dose of 0.05 mg/kg (IP) significantly suppressed horizontal activity and stereotypy.
-
Food Intake: this compound has been shown to decrease food intake in rats, an effect attributed to the activation of α1-adrenoceptors in the paraventricular nucleus of the hypothalamus.
Table 2: Summary of Central Nervous System Effects of this compound in Animals
| Species | Dose | Route of Administration | Observed Effects | Reference(s) |
| Rhesus Monkey (aged) | 0.00001-0.001 mg/kg | Not specified | Impaired spatial working memory. | |
| Rhesus Monkey (aged) | 0.001-0.01 mg/kg | Not specified | Occasional improvement in spatial working memory (preliminary). | |
| Rat (adult male) | 0.05 mg/kg | Intraperitoneal (i.p.) | Suppressed horizontal activity and stereotypy. | |
| Rat | Not specified | Not specified | Decreased food intake. |
Respiratory System
Toxicology
A comprehensive toxicological profile of this compound is not available in publicly accessible literature. Key toxicological endpoints such as the median lethal dose (LD50) and the no-observed-adverse-effect level (NOAEL) have not been reported. Furthermore, there is a lack of data from standardized studies on acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity.
Experimental Protocols
The following sections detail the methodologies used in key pharmacological studies that provide insights into the safety profile of this compound.
In Vivo Cardiovascular Studies in Rats and Dogs
-
Objective: To assess the cardiovascular effects of this compound.
-
Animal Models:
-
Pithed rats.
-
Intact anesthetized, vagotomized rats.
-
Spinal dogs.
-
-
Dosing and Administration:
-
Rats: Intravenous (i.v.) injection of various doses, including 5.0 µg/kg.
-
Dogs: Intravenous (i.v.) administration of 10.0 µg/kg.
-
-
Parameters Measured:
-
Arterial blood pressure.
-
Heart rate.
-
-
Experimental Workflow:
Caption: Experimental workflow for in vivo cardiovascular assessment.
In Vivo CNS Studies in Monkeys
-
Objective: To evaluate the effects of this compound on spatial working memory.
-
Animal Model: Aged rhesus monkeys.
-
Experimental Task: Variable delayed response task.
-
Dosing and Administration: Low doses (0.00001-0.001 mg/kg) and higher doses (0.001-0.01 mg/kg) were administered. The route of administration was not specified in the abstract.
-
Parameters Measured:
-
Performance on the delayed response task (accuracy).
-
Performance on control trials (0-second delay).
-
Behavioral ratings.
-
-
Experimental Workflow:
Caption: Experimental workflow for CNS function assessment in monkeys.
Summary and Conclusion
This compound is a well-characterized α1-adrenergic receptor agonist and α2-adrenergic receptor antagonist. Its preclinical data primarily focus on its pharmacological effects, particularly on the cardiovascular and central nervous systems. The available safety pharmacology data indicate potent pressor effects and dose-dependent effects on cognitive function in animal models.
However, a significant data gap exists concerning the formal preclinical toxicology of this compound. There is a lack of publicly available information on its acute, sub-chronic, and chronic toxicity, as well as its potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Therefore, a comprehensive risk assessment for human exposure cannot be conducted based on the currently available data. Further studies would be required to establish a complete preclinical safety and toxicology profile for this compound.
References
The Agonist Profile of Cirazoline: A Deep Dive into its Molecular Pharmacology at α1-Adrenoceptor Subtypes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cirazoline, an imidazoline derivative, is a potent α-adrenergic agonist that has been instrumental in the characterization of α1-adrenoceptor subtypes. Its distinct pharmacological profile, exhibiting varying degrees of affinity and efficacy at the α1A, α1B, and α1D adrenoceptors, makes it a valuable tool for researchers in pharmacology and a compound of interest in drug development. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its interaction with the three α1-adrenoceptor subtypes.
Quantitative Pharmacological Data
The pharmacological effects of this compound are defined by its binding affinity (Ki), functional potency (EC50), and efficacy (Emax) at each α1-adrenoceptor subtype. The following tables summarize the key quantitative data for this compound, providing a comparative view of its activity. For context, data for the endogenous agonist norepinephrine and another common imidazoline agonist, oxymetazoline, are also included where available.
Table 1: Binding Affinity of this compound and Comparative Agonists at Human α1-Adrenoceptor Subtypes
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Cell Line | Radioligand | Reference |
| This compound | 120 | 960 | 660 | - | - | [1] |
| This compound | Higher affinity for α1A vs. α1B & α1D | CHO | [125I]-HEAT | [2][3][4][5] | ||
| Oxymetazoline | Higher affinity for α1A vs. α1B & α1D | CHO | [125I]-HEAT | |||
| Norepinephrine | Lower affinity than α1D | Lower affinity than α1D | Higher affinity vs. α1A & α1B | CHO | [125I]-HEAT |
Table 2: Functional Potency and Efficacy of this compound at Human α1-Adrenoceptor Subtypes
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Functional Assay | Cell Line | Reference |
| This compound Efficacy | Full Agonist | Partial Agonist | Partial Agonist | Cytosolic Ca2+ increase | CHO | |
| This compound Emax | Similar to Norepinephrine | Partial response | Partial response | Cytosolic Ca2+ increase | CHO | |
| Oxymetazoline Efficacy | Weak Agonist | No intrinsic activity | No intrinsic activity | Cytosolic Ca2+ increase | CHO |
Signaling Pathways and Experimental Workflows
The interaction of this compound with α1-adrenoceptors initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, visualize these signaling pathways and the experimental workflows used to characterize the molecular pharmacology of this compound.
Signaling Pathway
Caption: Canonical Gq signaling pathway of α1-adrenoceptors.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Caption: Relationship between key pharmacological parameters.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are representative protocols for the key experiments cited in the study of this compound's action at α1-adrenoceptors.
Radioligand Binding Assay ([³H]-Prazosin)
This protocol is a standard method for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-prazosin) for binding to the α1-adrenoceptors.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D adrenoceptor are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization and differential centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
50 µL of assay buffer.
-
50 µL of a fixed concentration of [³H]-prazosin (typically near its Kd value).
-
50 µL of a range of concentrations of the competing ligand (this compound).
-
100 µL of the cell membrane preparation.
-
-
For total binding, the competing ligand is replaced with assay buffer.
-
For non-specific binding, a high concentration of a non-labeled antagonist (e.g., phentolamine) is used instead of the competing ligand.
-
The plate is incubated for 60 minutes at 25°C with gentle agitation.
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing ligand to generate a competition curve.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value (the inhibition constant for the competing ligand) is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist like this compound to stimulate an increase in intracellular calcium concentration, a key second messenger for α1-adrenoceptor activation.
1. Cell Culture:
-
CHO cells stably expressing the human α1A, α1B, or α1D adrenoceptor are seeded into black-walled, clear-bottom 96-well plates and cultured to near confluency.
2. Dye Loading:
-
The culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately 60 minutes.
-
After incubation, the cells are washed again to remove any extracellular dye.
3. Agonist Stimulation and Fluorescence Measurement:
-
The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
Varying concentrations of this compound are added to the wells, and the fluorescence intensity is measured in real-time. The excitation wavelength is typically around 490 nm, and the emission wavelength is around 525 nm for Fluo-4.
4. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each concentration of the agonist.
-
The peak fluorescence response is determined for each concentration.
-
The data are normalized to the maximum response produced by a reference full agonist (e.g., norepinephrine) or a calcium ionophore (e.g., ionomycin).
-
A dose-response curve is generated by plotting the normalized response against the log concentration of this compound.
-
The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax value (the maximal response) are determined from this curve.
Inositol Phosphate Accumulation Assay
This assay directly measures the production of inositol phosphates (IPs), the downstream products of phospholipase C activation following α1-adrenoceptor stimulation.
1. Cell Culture and Labeling:
-
Cells (e.g., CHO cells expressing the α1 subtypes) are cultured in 24-well plates.
-
The cells are pre-labeled by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
2. Agonist Stimulation:
-
The labeling medium is removed, and the cells are washed.
-
The cells are pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Varying concentrations of this compound are added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Separation of Inositol Phosphates:
-
The incubation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are collected and neutralized.
-
The total [³H]-inositol phosphates are separated from free [³H]-inositol using anion-exchange chromatography (e.g., Dowex columns).
4. Quantification and Data Analysis:
-
The radioactivity of the eluted inositol phosphate fraction is measured by liquid scintillation counting.
-
The results are typically expressed as the amount of radioactivity in the IP fraction relative to the total radioactivity incorporated into the cells.
-
A dose-response curve is constructed by plotting the stimulated IP accumulation against the log concentration of this compound to determine the EC50 and Emax values.
Conclusion
This compound's distinct pharmacological profile at the α1A, α1B, and α1D adrenoceptor subtypes underscores its importance as a research tool. It serves as a full agonist at the α1A subtype and a partial agonist at the α1B and α1D subtypes. This differential activity, quantifiable through rigorous experimental protocols such as radioligand binding, calcium mobilization, and inositol phosphate accumulation assays, provides valuable insights into the structure-function relationships of these receptors and their signaling pathways. For drug development professionals, understanding the nuances of this compound's interactions can inform the design of more selective and efficacious therapeutic agents targeting the α1-adrenoceptor family.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Note: High-Throughput Calcium Imaging Protocol for Profiling Cirazoline-Induced Intracellular Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cirazoline is a potent alpha-1 (α1) adrenergic receptor agonist with selectivity for the α1A subtype.[1] Activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs), triggers a well-defined intracellular signaling cascade leading to an increase in cytosolic calcium ([Ca2+]i).[2] This application note provides a detailed protocol for measuring this compound-induced intracellular calcium mobilization using a fluorescent plate reader-based calcium imaging assay. The protocol is optimized for Chinese Hamster Ovary (CHO) cells stably expressing human α1-adrenergic receptor subtypes, a common model system for studying GPCR pharmacology.
Data Presentation
This compound acts as a full agonist at the α1A-adrenoceptor and a partial agonist at the α1B and α1D subtypes.[1][3] In functional studies using CHO cells expressing human α1-adrenoceptor subtypes, this compound elicits a concentration-dependent increase in intracellular calcium.[3] The maximal response at the α1A subtype is comparable to that of the endogenous agonist, norepinephrine.
| Agonist | Receptor Subtype | Cell Line | Assay Type | Potency (EC50) | Efficacy (% of Max Norepinephrine Response) | Reference |
| This compound | α1A-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | ~100% (Full Agonist) | |
| This compound | α1B-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | Partial Agonist | |
| This compound | α1D-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | Partial Agonist | |
| Norepinephrine | α1A-Adrenergic | CHO | [Ca2+]i Mobilization | Not explicitly stated | 100% |
Signaling Pathway and Experimental Workflow
This compound-Induced Calcium Signaling Pathway
This compound binding to the α1-adrenergic receptor initiates a cascade of intracellular events. The receptor couples to the Gq family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This rapid increase in intracellular calcium can be detected by fluorescent calcium indicators.
References
Application Notes and Protocols for the Use of Cirazoline in Primary Vascular Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirazoline is a potent and selective α1-adrenergic receptor agonist that is widely utilized in pharmacological research to investigate the physiological and pathophysiological roles of α1-adrenoceptors. In the context of vascular biology, this compound serves as a valuable tool for studying the mechanisms of vascular smooth muscle cell (VSMC) contraction, signaling pathways, and, to a lesser extent, their proliferative responses. These application notes provide detailed protocols for the use of this compound in primary VSMC culture, focusing on cell isolation and culture, assessment of contractile responses, measurement of intracellular calcium mobilization, and evaluation of cell proliferation.
Mechanism of Action
This compound primarily exerts its effects by binding to and activating α1-adrenergic receptors on the surface of vascular smooth muscle cells.[1][2] This activation initiates a well-characterized signaling cascade that leads to vasoconstriction.[3][4] The α1-adrenoceptors are Gq-protein coupled receptors.[3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration is a primary trigger for VSMC contraction. Additionally, this compound is a partial agonist of α1B and α1D adrenergic receptors and a nonselective antagonist of α2 receptors.
Data Presentation
Table 1: this compound Concentration for Induction of Contraction in Vascular Smooth Muscle
| Parameter | Value | Species | Tissue | Temperature | Reference |
| EC50 | 76.6 ± 18.2 nM | Rat | Caudal Artery | Room Temperature | |
| EC50 | 14.5 ± 1.9 nM | Rat | Caudal Artery | 37°C | |
| ED50 | ~30 nM | Guinea Pig | Aorta | Not Specified |
EC50: Half maximal effective concentration. ED50: Half maximal effective dose.
Experimental Protocols
Protocol 1: Isolation and Primary Culture of Vascular Smooth Muscle Cells from Rodent Aorta
This protocol describes the enzymatic digestion method for isolating primary VSMCs from the thoracic aorta of rats or mice.
Materials:
-
Adult rat or mouse
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Hanks' Balanced Salt Solution (HBSS), Ca2+ and Mg2+ free
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol
-
Sterile surgical instruments
Procedure:
-
Euthanize the animal according to institutional guidelines.
-
Spray the thoracic and abdominal area with 70% ethanol to sterilize the surface.
-
Make a midline incision to open the thoracic cavity and expose the heart and aorta.
-
Carefully dissect the thoracic aorta from the aortic arch to the diaphragm.
-
Place the isolated aorta in a sterile petri dish containing cold HBSS.
-
Under a dissecting microscope, carefully remove the adventitia (outer layer) and any surrounding connective tissue.
-
Transfer the cleaned aorta to a new dish with fresh HBSS and mince it into small pieces (1-2 mm).
-
Transfer the minced tissue to a conical tube containing digestion solution (e.g., DMEM with 1 mg/mL Collagenase Type II and 0.5 mg/mL Elastase).
-
Incubate at 37°C in a shaking water bath for 60-90 minutes, or until the tissue is dispersed.
-
Terminate the digestion by adding an equal volume of DMEM with 10% FBS.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10-15% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells in a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days. VSMCs will exhibit a characteristic "hills and valleys" morphology at confluence.
-
Passage the cells when they reach 80-90% confluence using trypsin-EDTA. Cells from passages 3 to 8 are typically used for experiments.
Figure 1: Experimental workflow for the isolation and culture of primary VSMCs.
Protocol 2: this compound-Induced Contraction Assay in Cultured VSMCs
This protocol outlines a method to assess the contractile response of VSMCs to this compound using a collagen gel contraction assay.
Materials:
-
Primary VSMCs (passage 3-8)
-
Collagen Type I, sterile solution
-
10x DMEM
-
Sterile 1 M NaOH
-
Complete culture medium (DMEM + 10% FBS)
-
Serum-free DMEM
-
This compound hydrochloride stock solution (10 mM in sterile water)
-
24-well culture plates
Procedure:
-
Prepare a collagen gel solution on ice by mixing Collagen Type I, 10x DMEM, and sterile water. Neutralize the solution to pH 7.2-7.4 with 1 M NaOH.
-
Trypsinize and resuspend VSMCs in serum-free DMEM to a concentration of 2 x 10^5 cells/mL.
-
Mix the cell suspension with the neutralized collagen solution to a final cell concentration of 1 x 10^5 cells/mL.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip.
-
Add 1 mL of serum-free DMEM to each well.
-
Incubate for 2 hours to allow for initial gel contraction.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve final concentrations ranging from 1 nM to 10 µM.
-
Replace the medium in the wells with the different concentrations of this compound. Include a vehicle control (serum-free DMEM only).
-
Incubate at 37°C and monitor gel contraction over time (e.g., at 1, 4, 8, and 24 hours).
-
Capture images of the gels at each time point.
-
Measure the area of the gels using image analysis software (e.g., ImageJ).
-
Calculate the percentage of gel contraction relative to the initial gel area.
-
Plot the concentration-response curve to determine the EC50 of this compound.
Protocol 3: Measurement of Intracellular Calcium ([Ca2+]) Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to this compound.
Materials:
-
Primary VSMCs cultured on glass-bottom dishes or coverslips
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound hydrochloride stock solution
-
Fluorescence microscope with time-lapse imaging capabilities
Procedure:
-
Prepare a loading buffer by dissolving Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash the cultured VSMCs twice with HBSS.
-
Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells three times with HBSS to remove excess dye.
-
Mount the dish or coverslip on the fluorescence microscope stage.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add this compound to the desired final concentration while continuously recording the fluorescence signal.
-
Record the changes in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm. The ratio of the emissions is proportional to the intracellular calcium concentration.
-
Analyze the data by calculating the change in fluorescence intensity or the fluorescence ratio relative to the baseline.
Protocol 4: VSMC Proliferation Assay
This protocol provides a general method for assessing the effect of this compound on VSMC proliferation using a BrdU or EdU incorporation assay. Note: Specific dose-response and time-course data for this compound's effect on VSMC proliferation is not well-established in the literature. Therefore, a range of concentrations and incubation times should be tested.
Materials:
-
Primary VSMCs
-
96-well culture plates
-
Complete culture medium
-
Serum-free DMEM for synchronization
-
This compound hydrochloride stock solution
-
BrdU or EdU labeling solution
-
BrdU or EdU detection kit (following manufacturer's instructions)
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Seed VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Synchronize the cells by incubating in serum-free DMEM for 24-48 hours.
-
Replace the medium with complete culture medium containing various concentrations of this compound (e.g., 10 nM to 100 µM). Include a positive control (e.g., PDGF or 10% FBS) and a vehicle control.
-
Incubate for 24-72 hours.
-
During the final 2-24 hours of incubation (depending on the assay and cell cycle length), add the BrdU or EdU labeling solution to the wells.
-
Fix, permeabilize, and detect the incorporated BrdU or EdU according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the proliferation data to a parallel cell viability assay (e.g., MTT or PrestoBlue) to account for any cytotoxic effects of the treatments.
Signaling Pathways
Figure 2: Signaling pathway of this compound-induced VSMC contraction.
Figure 3: A generalized MAPK/ERK signaling pathway involved in VSMC proliferation.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating α1-adrenergic receptor-mediated signaling and function in primary vascular smooth muscle cells. The protocols provided herein offer a comprehensive guide for researchers to study this compound-induced contraction and intracellular calcium mobilization. While the direct effects of this compound on VSMC proliferation are less defined, the general protocol for assessing cell proliferation can be adapted to explore this aspect further. It is recommended that researchers optimize the experimental conditions, including this compound concentration and incubation time, for their specific cell culture system and research questions.
References
- 1. ERK1/2-dependent contractile protein expression in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of vascular smooth muscle cell growth by aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell cycle protein expression in vascular smooth muscle cells in vitro and in vivo is regulated through phosphatidylinositol 3-kinase and mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Mitigating Cirazoline off-target effects on α2-adrenergic receptors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing cirazoline in their experiments. The focus is on understanding and mitigating its effects on α2-adrenergic receptors to isolate its primary α1-adrenergic agonist activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary activity of this compound and what is its main "off-target" effect?
A1: this compound is a potent and selective full agonist for the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes.[1] Its most significant and often misunderstood "off-target" effect is its potent competitive antagonism of α2-adrenergic receptors.[1] It is crucial to note that this compound blocks, rather than activates, α2-adrenergic receptors.
Q2: How can I be sure that the effects I'm observing are due to α1-adrenergic receptor agonism and not the α2-adrenergic receptor antagonism?
A2: The most direct method is to use a selective α1-adrenergic antagonist. Pre-treatment of your experimental system with a selective α1-antagonist, such as prazosin, should block the effects of this compound if they are mediated by α1-receptors.[2] If the effect persists, it is not mediated by α1-adrenergic agonism.
Q3: Should I use an α2-adrenergic agonist to counteract this compound's antagonist effects at the α2-receptor?
A3: This approach should be taken with caution. While co-administration with an α2-agonist could potentially overcome the competitive antagonism by this compound, it would also introduce a new variable into your experiment. A cleaner approach is to use cell lines or tissues with low or no expression of α2-adrenergic receptors if possible, or to characterize the α2-antagonist effect of this compound in your system so it can be accounted for in the interpretation of your results.
Q4: What are the distinct downstream signaling pathways for α1 and α2-adrenergic receptors that I can use to differentiate their activity?
A4: α1-adrenergic receptors are primarily coupled to the Gq G-protein. Their activation leads to the stimulation of phospholipase C, which in turn results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately causes an increase in intracellular calcium levels. In contrast, α2-adrenergic receptors are coupled to the Gi G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These distinct signaling outputs can be measured using specific functional assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Troubleshooting Steps |
| Unexpected lack of response or an attenuated response to this compound in a system known to express α1-adrenergic receptors. | The experimental system may have a high density of constitutively active α2-adrenergic receptors. This compound's potent α2-antagonist effect could be blocking a tonic, inhibitory α2-receptor signal, leading to a functional effect that opposes or masks the α1-agonist effect. | 1. Characterize Receptor Expression: Confirm the relative expression levels of α1 and α2-adrenergic receptors in your experimental system (e.g., via qPCR or radioligand binding).2. Use a Selective α2-Antagonist: Pre-treat with a different selective α2-antagonist, such as yohimbine or idazoxan. If this mimics the effect of this compound, it suggests a significant role for α2-receptor blockade.3. Functional Pathway Analysis: Perform a calcium flux assay to specifically measure α1-receptor (Gq) activation and a cAMP assay to measure α2-receptor (Gi) inhibition. |
| This compound produces a biphasic dose-response curve, with an unexpected effect at higher concentrations. | At higher concentrations, the potent α2-antagonist effects of this compound may become more prominent, leading to a complex physiological response that is a combination of α1-agonism and α2-antagonism. This compound also has high affinity for imidazoline receptors, which could mediate effects at higher concentrations.[2][3] | 1. Perform a Schild Analysis: To confirm competitive antagonism at α2-receptors, perform a dose-response curve for a known α2-agonist in the presence of increasing concentrations of this compound.2. Use Selective Antagonists: Co-incubate with prazosin (α1-antagonist) or idazoxan (α2/imidazoline antagonist) to dissect which receptor is responsible for the effects at different concentrations of this compound. |
| Inconsistent results between different cell lines or tissue preparations. | The relative expression levels of α1 and α2-adrenergic receptor subtypes can vary significantly between different cells and tissues. This will alter the net effect of this compound's dual activity. | 1. Systematic Characterization: For each new cell line or tissue, perform a basic pharmacological characterization, including: - Radioligand binding to determine receptor density (Bmax) for both α1 and α2 receptors. - Functional assays (calcium and cAMP) to determine the potency (EC50/IC50) of control agonists and antagonists. |
Quantitative Data Summary
The following table summarizes the pharmacological data for this compound and relevant selective antagonists. Note that binding affinities (Ki) and functional potencies (pA2, EC50) can vary depending on the radioligand, tissue preparation, and experimental conditions used.
| Compound | Receptor Target | Action | Reported Value | Units |
| This compound | α1A-Adrenergic | Full Agonist | Ki = 120 | nM |
| α1B-Adrenergic | Partial Agonist | Ki = 960 | nM | |
| α1D-Adrenergic | Partial Agonist | Ki = 660 | nM | |
| α2-Adrenergic | Competitive Antagonist | pA2 = 7.56 | -log(KB) | |
| Prazosin | α1-Adrenergic | Selective Antagonist | Ki ≈ 0.5 - 5 | nM |
| Yohimbine | α2-Adrenergic | Selective Antagonist | Ki ≈ 1 - 10 | nM |
| Idazoxan | α2-Adrenergic | Selective Antagonist | pKi ≈ 7.4 - 8.0 | -log(Ki) |
Visualizations
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: α2-Adrenergic Receptor Gi Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Effects.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for α1 and α2-Adrenergic Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for α1 and α2-adrenergic receptors by measuring its ability to compete with a known radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human α1- or α2-adrenergic receptors.
-
Radioligands:
-
For α1-receptors: [³H]-Prazosin.
-
For α2-receptors: [³H]-Yohimbine or [³H]-Rauwolscine.
-
-
Non-specific Ligand: Phentolamine (10 µM) or unlabeled prazosin/yohimbine.
-
Test Compound: this compound, serially diluted.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of radioligand + 50 µL of binding buffer + 100 µL of cell membranes (5-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of radioligand + 50 µL of non-specific ligand + 100 µL of cell membranes.
-
Competition Binding: 50 µL of radioligand + 50 µL of this compound (at various concentrations) + 100 µL of cell membranes.
-
-
Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation
This assay measures the increase in intracellular calcium following the activation of Gq-coupled α1-adrenergic receptors by this compound.
Materials:
-
Cells expressing the α1-adrenergic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a plate with this compound at various concentrations (typically 3-5x final concentration).
-
Measurement: Place the cell plate in the fluorescence plate reader. Set the instrument to record a baseline fluorescence, then inject the this compound from the compound plate and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of this compound.
-
Determine the EC50 value using non-linear regression.
-
Protocol 3: cAMP Assay for α2-Adrenergic Receptor Activity
This assay measures the decrease in intracellular cAMP levels following the activation of Gi-coupled α2-adrenergic receptors. Since this compound is an antagonist, this assay will measure its ability to block the cAMP reduction caused by an α2-agonist.
Materials:
-
Cells expressing the α2-adrenergic receptor of interest.
-
A selective α2-adrenergic agonist (e.g., UK 14,304).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).
-
Test Compound: this compound, serially diluted.
Methodology:
-
Cell Plating: Seed cells in a suitable multi-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulation: Add a fixed concentration of the α2-agonist (typically its EC80) along with forskolin to all wells (except for negative controls). Incubate for the time recommended by the cAMP kit manufacturer (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Calculate the percentage inhibition of the α2-agonist's effect for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression. This IC50 represents the concentration of this compound required to block 50% of the α2-agonist's effect.
-
References
- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha-1 adrenergic agonist, this compound, impairs spatial working memory performance in aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cirazoline Concentration for Maximal Vasoconstrictor Response
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Cirazoline for inducing maximal vasoconstrictor responses in experimental settings. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasoconstriction?
A1: this compound is a potent alpha-1 adrenergic receptor agonist.[1][2] It binds to and activates alpha-1 adrenoceptors on vascular smooth muscle cells, mimicking the effects of sympathetic nervous system activation.[3] This activation initiates a signaling cascade that leads to smooth muscle contraction and subsequent vasoconstriction, or the narrowing of blood vessels.[4]
Q2: What is the typical effective concentration range for this compound?
A2: The effective concentration of this compound can vary depending on the experimental conditions, such as tissue type and temperature. For example, in de-endothelialized rat caudal arteries, the concentration required to produce 50% of the maximal contraction (EC50) was found to be 76.6 ± 18.2 nM at room temperature (23°C) and 14.5 ± 1.9 nM at 37°C.[5]
Q3: How does temperature affect the vasoconstrictor response to this compound?
A3: Temperature can significantly impact the sensitivity of blood vessels to this compound. Studies have shown that warming from room temperature to 37°C can increase the potency of this compound, resulting in a lower EC50 value and a greater maximal contraction.
Q4: What is the primary signaling pathway activated by this compound in vascular smooth muscle?
A4: this compound, as an alpha-1 adrenergic agonist, activates the Gq-protein coupled receptor pathway. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C. The increase in intracellular calcium is a primary driver of smooth muscle contraction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak vasoconstrictor response to this compound | 1. Incorrect drug concentration: The concentration of this compound may be too low. 2. Tissue degradation: The isolated blood vessel may have been damaged during preparation or is no longer viable. 3. Receptor desensitization: Prolonged exposure to agonists can lead to receptor desensitization. 4. Endothelial dysfunction (if studying endothelium-dependent responses): The endothelium may be damaged, affecting its ability to modulate vascular tone. | 1. Perform a dose-response curve: Start with a low concentration and incrementally increase it to determine the optimal concentration for your specific tissue and conditions. 2. Ensure proper tissue handling: Follow established protocols for vessel isolation and mounting to maintain tissue viability. 3. Limit exposure time: Minimize the duration of exposure to high concentrations of this compound. Allow for washout periods between applications. 4. Assess endothelial integrity: Test the response to an endothelium-dependent vasodilator like acetylcholine to confirm endothelial function. |
| High variability in vasoconstrictor response | 1. Inconsistent experimental conditions: Variations in temperature, pH, or buffer composition can affect the response. 2. Differences in tissue preparation: Inconsistent handling or mounting of the blood vessel segments can lead to variability. 3. Pipetting errors: Inaccurate preparation of drug dilutions. | 1. Standardize all experimental parameters: Maintain a constant temperature, pH, and use freshly prepared buffers. 2. Standardize tissue preparation techniques: Ensure all researchers follow the exact same protocol for dissecting and mounting the tissues. 3. Calibrate pipettes regularly: Ensure accurate and reproducible preparation of this compound solutions. |
| Tachyphylaxis (rapidly diminishing response) | 1. Receptor internalization or downregulation: Continuous stimulation can lead to the removal of receptors from the cell surface. | 1. Allow for sufficient washout periods: After each application of this compound, wash the tissue thoroughly with buffer to allow for receptor recovery. 2. Use a cumulative concentration-response protocol: This method can sometimes reduce the development of tachyphylaxis compared to single, high-dose applications. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in a study on rat caudal arteries.
| Tissue | Temperature (°C) | EC50 (nM) | Maximal Force (mg) | Reference |
| De-endothelialized rat caudal artery | 23 | 76.6 ± 18.2 | 471.0 ± 64.1 | |
| De-endothelialized rat caudal artery | 37 | 14.5 ± 1.9 | 535.0 ± 47.5 |
Experimental Protocols
Protocol 1: Preparation of Isolated Blood Vessel Rings for Vasoconstriction Studies
This protocol is a generalized procedure based on standard wire myography techniques.
Materials:
-
Isolated blood vessel (e.g., thoracic aorta, mesenteric artery)
-
Krebs-bicarbonate solution (composition: 118.3 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 25 mM NaHCO3, 1.2 mM KH2PO4, 11 mM glucose)
-
Dissection microscope
-
Fine dissection tools (scissors, forceps)
-
Wire myograph system
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Dissection: Carefully dissect the desired blood vessel and place it in cold Krebs-bicarbonate solution.
-
Cleaning: Under a dissection microscope, remove any adhering connective and adipose tissue.
-
Cutting: Cut the vessel into rings of approximately 2-3 mm in length.
-
Mounting: Mount the vessel rings on the wires of the myograph chamber.
-
Equilibration: Allow the mounted rings to equilibrate in the myograph chamber containing Krebs-bicarbonate solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2, for at least 60 minutes. During this time, gradually increase the tension to the optimal resting tension for the specific vessel type.
-
Viability Check: Before starting the experiment, contract the rings with a high-potassium solution (e.g., Krebs solution with an equimolar substitution of NaCl with KCl) to check for viability.
Protocol 2: Determining the Dose-Response Curve for this compound-Induced Vasoconstriction
Materials:
-
Prepared and mounted blood vessel rings (from Protocol 1)
-
Stock solution of this compound
-
Krebs-bicarbonate solution
-
Wire myograph system with data acquisition software
Procedure:
-
Baseline Recording: After the viability check and washout, allow the vessel rings to return to a stable baseline tension.
-
Cumulative Addition of this compound: Start with a low concentration of this compound (e.g., 1 nM) and add it to the myograph chamber.
-
Record Response: Record the change in tension until a stable plateau is reached.
-
Incremental Increase: Without washing out the previous concentration, add the next, higher concentration of this compound (e.g., 3 nM, 10 nM, 30 nM, etc., typically in half-log increments).
-
Repeat: Continue this cumulative addition until the maximal response is achieved and further increases in concentration do not produce a greater response.
-
Data Analysis: Plot the concentration of this compound (on a logarithmic scale) against the measured contractile response. From this sigmoidal curve, the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.
Visualizations
Caption: Experimental workflow for determining this compound dose-response.
References
- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional and biochemical evidence for the lack of cardiac presynaptic alpha-2 adrenoceptor stimulant properties of this compound (LD 3098), a potent alpha-1 adrenoceptor agonist in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Alpha-Adrenoceptor Agonists (α-agonists) [cvpharmacology.com]
- 4. What are α-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Addressing Experimental Variability in Cirazoline-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability in Cirazoline-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent alpha-1 (α1) adrenergic receptor agonist. It is a full agonist at the α1A-adrenergic receptor subtype and a partial agonist at the α1B and α1D subtypes.[1] Its primary mechanism of action involves binding to and activating these receptors, which are G-protein coupled receptors (GPCRs) typically linked to the Gq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.
Q2: What are the known off-target effects of this compound?
A2: this compound is known to have several off-target effects that can influence experimental outcomes. It is a potent competitive antagonist at α2-adrenergic receptors.[2] Additionally, this compound exhibits high affinity for imidazoline binding sites (I1 and I2 receptors), and its affinity for these sites can be higher than for α1-adrenergic receptors.[3][4] These off-target interactions should be considered when designing experiments and interpreting data.
Q3: Why am I seeing a bell-shaped dose-response curve in my assay?
A3: A bell-shaped dose-response curve can occur for several reasons. It may be indicative of a ligand interacting with two different receptors that mediate opposing effects (e.g., one stimulatory and one inhibitory).[5] With this compound, this could potentially arise from its agonist activity at α1-receptors and antagonist activity at α2-receptors, or its interaction with imidazoline receptors. At higher concentrations, off-target effects or receptor desensitization could also contribute to a decrease in the observed response.
Q4: How does this compound's partial agonism at α1B and α1D subtypes affect my results?
A4: As a partial agonist, this compound will not produce the same maximal response as a full agonist at α1B and α1D receptors, even at saturating concentrations. In the presence of a full agonist (like norepinephrine), a partial agonist can act as a competitive antagonist, reducing the maximal response of the full agonist. This is an important consideration when co-administering this compound with other adrenergic ligands.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Dose-Response Curves
Q: My dose-response curves for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: High variability is a common challenge in cell-based assays. Here are some potential causes and troubleshooting steps:
-
Cell Line Instability: Cancer cell lines, in particular, can exhibit genetic and phenotypic drift over time and with increasing passage number, leading to altered drug responses.
-
Solution: Use low-passage cells and ensure consistent cell culture conditions (media, serum, supplements, and incubation parameters). Regularly perform cell line authentication.
-
-
Lot-to-Lot Reagent Variability: Different batches of this compound, serum, or other critical reagents can have slight variations in purity or concentration, affecting results.
-
Solution: Purchase reagents in larger lots when possible. When a new lot is introduced, perform a validation experiment to compare its performance against the previous lot.
-
-
Inconsistent Cell Seeding Density: The number of cells seeded per well can impact the overall response.
-
Solution: Ensure a homogenous cell suspension before plating and use calibrated pipettes for accurate cell seeding. Optimize seeding density to ensure cells are in a logarithmic growth phase during the assay.
-
-
Edge Effects in Microplates: Wells on the periphery of a microplate are more prone to evaporation and temperature fluctuations, which can alter cell growth and response.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer to create a more uniform environment across the plate.
-
Issue 2: Low Signal-to-Noise Ratio or High Background in Functional Assays
Q: I'm observing a weak response to this compound or high background in my calcium mobilization/cAMP assay. How can I improve my signal?
A: A low signal-to-noise ratio can obscure real biological effects. Consider the following:
-
Low Receptor Expression: The cell line used may not express sufficient levels of the target α1-adrenergic receptor subtype.
-
Solution: Use a cell line known to endogenously express the receptor of interest at high levels, or use a recombinant cell line overexpressing the specific receptor subtype.
-
-
Suboptimal Assay Conditions: Incubation times, temperatures, and buffer compositions can all affect assay performance.
-
Solution: Optimize these parameters systematically. For example, in a calcium flux assay, ensure the dye loading time and temperature are optimal for your cell line. In a cAMP assay, consider using a phosphodiesterase inhibitor like IBMX to prevent the degradation of cAMP.
-
-
High Non-Specific Binding (Radioligand Binding Assays): The radioligand may be binding to non-receptor components.
-
Solution: Optimize the concentration of the radioligand and the amount of membrane protein used. Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Ensure adequate and rapid washing steps to remove unbound radioligand.
-
Issue 3: Ambiguous or Unexpected Results
Q: The effects of this compound in my assay are not what I expected based on its known pharmacology. How do I interpret these results?
A: Unexpected results can often be explained by this compound's complex pharmacology:
-
Off-Target Effects: As mentioned, this compound's antagonist activity at α2-adrenergic receptors and its binding to imidazoline receptors can produce effects independent of α1-receptor agonism.
-
Solution: To dissect the contribution of different receptors, use selective antagonists for each target. For example, co-incubate with a selective α1-antagonist (e.g., prazosin), an α2-agonist (to counteract the antagonism), or an imidazoline receptor ligand to block these respective sites.
-
-
Partial Agonism: The partial agonist activity at α1B and α1D subtypes can lead to a lower maximal response compared to a full agonist.
-
Solution: Characterize the response relative to a known full agonist (e.g., norepinephrine) in a system expressing a single receptor subtype to understand the degree of partial agonism.
-
-
Dose-Dependent Effects: The physiological effects of this compound can vary significantly with the dose administered.
-
Solution: Perform a wide dose-response curve to fully characterize the effects of this compound, being mindful that at higher concentrations, off-target effects are more likely to occur.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro assays. Note that these values can vary depending on the specific experimental conditions.
Table 1: this compound Receptor Binding Affinities (Ki)
| Receptor Subtype | Reported Ki (nM) | Tissue/Cell Line | Reference |
| α1A-Adrenergic | 6.1 | Cloned human | |
| α1B-Adrenergic | 39.8 | Cloned human | |
| α1D-Adrenergic | - | - | - |
| α1C-Adrenergic | 2.8 | Cloned human | |
| Imidazoline (I1/I2) | pKi = 7.9 | - |
Table 2: this compound Functional Potency (EC50) and Efficacy
| Assay Type | Receptor Subtype | EC50 (nM) | Efficacy | Cell Line | Reference |
| Calcium Mobilization | α1A-Adrenergic | - | Full Agonist | CHO | |
| Calcium Mobilization | α1B-Adrenergic | - | Partial Agonist | CHO | |
| Calcium Mobilization | α1D-Adrenergic | - | Partial Agonist | CHO | |
| Contraction | α1-Adrenergic | ED50 similar to norepinephrine | Full Agonist | Guinea-pig aorta |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This protocol is adapted for determining the binding affinity of this compound using a filtration-based assay with [3H]-prazosin as the radioligand.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest
-
[3H]-prazosin (radioligand)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation counter and scintillation cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor. Resuspend the final membrane pellet in Binding Buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add 50 µL of [3H]-prazosin (at a concentration near its Kd) and 50 µL of Binding Buffer.
-
Non-specific Binding: Add 50 µL of [3H]-prazosin and 50 µL of a high concentration of an unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine).
-
Competition Binding: Add 50 µL of [3H]-prazosin and 50 µL of varying concentrations of unlabeled this compound.
-
-
Incubation: Add 150 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure changes in intracellular calcium upon this compound stimulation.
Materials:
-
Adherent cells expressing the α1-adrenergic receptor of interest
-
Black, clear-bottom 96-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound solutions at various concentrations
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and wash the cells with Assay Buffer. Add the calcium-sensitive dye solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash: Gently wash the cells 2-3 times with Assay Buffer to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 30-60 seconds).
-
Compound Addition: Add the this compound solutions at different concentrations to the wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 seconds for 2-5 minutes to capture the transient calcium response.
-
Data Analysis: For each concentration of this compound, calculate the change in fluorescence from baseline (e.g., peak fluorescence - baseline fluorescence). Plot the response against the log concentration of this compound and fit to a sigmoidal dose-response curve to determine the EC50.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling via the α1-adrenergic receptor and Gq pathway.
Experimental Workflow
References
- 1. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]this compound as a tool for the characterization of imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lower efficacy: interaction with an inhibitory receptor or partial agonism? - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent desensitization of α1-adrenergic receptors by Cirazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving α1-adrenergic receptor desensitization, particularly in response to the agonist Cirazoline.
Frequently Asked Questions (FAQs)
Q1: What is α1-adrenergic receptor desensitization?
α1-adrenergic receptor desensitization is a process where the receptor's response to an agonist, such as this compound, diminishes over time with prolonged or repeated exposure. This is a crucial physiological mechanism to prevent overstimulation of cells.[1][2][3][4] Desensitization can be categorized into two main types:
-
Homologous desensitization: Only the activated receptor subtype becomes desensitized. This process is initiated by the agonist binding to the receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs).[5] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization.
-
Heterologous desensitization: The responsiveness of the α1-adrenergic receptor is reduced due to the activation of other signaling pathways. This is often mediated by second messenger-dependent protein kinases like Protein Kinase C (PKC) and Protein Kinase A (PKA).
Q2: How does this compound induce α1-adrenergic receptor desensitization?
This compound is a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D subtypes. Upon binding, this compound activates the receptor, which can trigger both homologous and heterologous desensitization pathways. The specific pathway and the rate of desensitization can depend on the α1-adrenergic receptor subtype being studied and the cellular context. For instance, some agonists can preferentially induce GRK-mediated phosphorylation and rapid internalization, while others may favor a slower, PKC-dependent desensitization.
Q3: What are the key molecules involved in this compound-induced α1-adrenergic receptor desensitization?
The primary molecules involved are:
-
G protein-coupled receptor kinases (GRKs): These kinases phosphorylate the agonist-occupied α1-adrenergic receptor, initiating homologous desensitization. GRK2 has been identified as a key player in the desensitization of α1D-adrenergic receptors in vascular smooth muscle.
-
β-arrestins: These proteins bind to the phosphorylated receptor, sterically hindering its interaction with G proteins and promoting its internalization via clathrin-coated pits.
-
Protein Kinase C (PKC): Activation of PKC, either through the α1-adrenergic receptor signaling cascade itself (via diacylglycerol) or through other pathways, can lead to the phosphorylation and desensitization of the α1-adrenergic receptor (heterologous desensitization).
Q4: How can I prevent this compound-induced α1-adrenergic receptor desensitization in my experiments?
Preventing desensitization involves inhibiting the key phosphorylation and internalization steps. Here are some common strategies:
-
Inhibition of GRKs: Using small molecule inhibitors of GRKs can prevent the initial phosphorylation step in homologous desensitization.
-
Inhibition of PKC: PKC inhibitors can be used to block heterologous desensitization. It is important to consider the specific PKC isoforms involved in your experimental system.
-
Inhibition of β-arrestin interaction or internalization: While less common, strategies to block the interaction of β-arrestin with the receptor or the subsequent internalization process can also be employed.
-
Using siRNA: Small interfering RNA (siRNA) can be used to knockdown the expression of specific GRKs or β-arrestins, providing a more targeted approach to preventing desensitization.
Troubleshooting Guides
Issue 1: Rapid loss of signal in functional assays (e.g., calcium mobilization, inositol phosphate accumulation) upon repeated this compound application.
-
Possible Cause: Rapid receptor desensitization.
-
Troubleshooting Steps:
-
Confirm Desensitization: Perform a time-course experiment to characterize the rate of signal decay with continuous or repeated this compound stimulation.
-
Inhibit Homologous Desensitization: Pre-incubate your cells with a GRK inhibitor (see Table 1) before this compound stimulation. This should attenuate the rapid phase of desensitization.
-
Inhibit Heterologous Desensitization: If GRK inhibition is not fully effective, or if you suspect involvement of other pathways, pre-incubate with a broad-spectrum or isoform-specific PKC inhibitor (see Table 2).
-
Optimize Agonist Concentration: Use the lowest concentration of this compound that gives a robust response to minimize the extent of desensitization.
-
Issue 2: High variability in experimental replicates.
-
Possible Cause: Inconsistent levels of receptor desensitization between wells or experiments.
-
Troubleshooting Steps:
-
Standardize Incubation Times: Ensure that the pre-incubation times with inhibitors and the stimulation time with this compound are precisely controlled and consistent across all samples.
-
Control Cell Density: Plate cells at a consistent density, as variations in cell number can affect the overall response and the kinetics of desensitization.
-
Serum Starvation: If using serum-containing media, consider serum-starving the cells prior to the experiment. Serum contains factors that can activate signaling pathways and contribute to heterologous desensitization.
-
Issue 3: Difficulty in distinguishing between desensitization and receptor downregulation.
-
Possible Cause: Both processes lead to a reduced response, but they occur on different timescales.
-
Troubleshooting Steps:
-
Time-Course Analysis: Desensitization is a rapid process, occurring within minutes to an hour. Downregulation, which involves a decrease in the total number of receptors, is a longer-term process, typically occurring over several hours. Design your experiments to capture these different time frames.
-
Radioligand Binding Assays: To directly measure receptor number, perform radioligand binding assays on cell membranes prepared from cells treated with this compound for different durations. A decrease in the total number of binding sites (Bmax) indicates downregulation.
-
Receptor Internalization Assays: To specifically look at the movement of receptors from the cell surface, use techniques like biotinylation assays or confocal microscopy with fluorescently tagged receptors.
-
Quantitative Data Summary
Table 1: Inhibitors of G Protein-Coupled Receptor Kinases (GRKs)
| Inhibitor | Target(s) | Reported IC50 | Notes |
| Paroxetine | GRK2 | ~30 µM | Also a selective serotonin reuptake inhibitor (SSRI). |
| Cmpd101 | GRK2 | 35 nM | Highly potent and selective inhibitor of GRK2. |
| H-7 | Broad Spectrum | - | Also inhibits PKA and PKC. |
| Staurosporine | Broad Spectrum | - | Potent but non-selective protein kinase inhibitor. |
Table 2: Inhibitors of Protein Kinase C (PKC)
| Inhibitor | Target(s) | Reported IC50 | Notes |
| Gö 6976 | Conventional PKCs (α, βI, βII, γ) | 2.3-5.0 nM | |
| Sotrastaurin | PKCα, PKCβ | 0.22-0.64 nM | |
| Enzastaurin | PKCβ | 6 nM | |
| Ruboxistaurin | PKCβI, PKCβII | 4.7-5.9 nM | |
| εV1-2 | PKCε | - | A selective peptide inhibitor. |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Assess Desensitization
This protocol measures the change in intracellular calcium concentration in response to this compound stimulation, which is a hallmark of α1-adrenergic receptor activation via the Gq pathway.
-
Cell Culture: Plate cells expressing the α1-adrenergic receptor of interest in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Inhibitor Pre-treatment (Optional):
-
Wash the cells gently with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add assay buffer containing the desired concentration of a GRK or PKC inhibitor (or vehicle control) to the respective wells.
-
Incubate for the recommended time for the specific inhibitor (typically 15-30 minutes).
-
-
Baseline Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an injector. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
This compound Stimulation and Measurement:
-
Inject a solution of this compound (at the desired final concentration) into each well while continuously recording the fluorescence.
-
Continue recording for a sufficient time to observe the peak response and the subsequent decay (desensitization), typically 2-5 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading (F/F0).
-
Quantify the peak response and the rate of signal decay.
-
Compare the response in the presence and absence of inhibitors to determine their effect on desensitization.
-
Protocol 2: β-Arrestin Translocation Assay
This assay directly visualizes the recruitment of β-arrestin to the activated α1-adrenergic receptor, a key step in homologous desensitization and internalization.
-
Cell Transfection: Co-transfect cells with plasmids encoding for a fluorescently tagged β-arrestin (e.g., β-arrestin-GFP) and the α1-adrenergic receptor of interest. Plate the transfected cells on glass-bottom dishes or plates suitable for microscopy.
-
Inhibitor Pre-treatment (Optional): Pre-incubate the cells with GRK or other inhibitors as described in Protocol 1.
-
Live-Cell Imaging:
-
Mount the dish/plate on a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Acquire baseline images showing the cytosolic distribution of β-arrestin-GFP.
-
-
This compound Stimulation: Add this compound to the imaging medium and immediately start acquiring a time-lapse series of images.
-
Image Analysis:
-
Observe the translocation of the fluorescently tagged β-arrestin from the cytosol to the plasma membrane and subsequent formation of intracellular vesicles (endosomes).
-
Quantify the degree of translocation over time by measuring the change in fluorescence intensity at the plasma membrane or the number of intracellular puncta.
-
Compare the translocation kinetics in the presence and absence of inhibitors.
-
Signaling and Experimental Workflow Diagrams
References
- 1. Inhibition of the α1D-Adrenergic Receptor Gene by RNA interference (RNAi) in Rat Vascular Smooth Muscle Cells and its effects on other adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholars@Duke publication: Desensitization of G protein-coupled receptors. [scholars.duke.edu]
- 3. Frontiers | The Regulator of G Protein Signaling Homologous Domain of G Protein-Coupled Receptor Kinase 2 Mediates Short-Term Desensitization of β3-Adrenergic Receptor [frontiersin.org]
- 4. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC-isoform specific regulation of receptor desensitization and KCNQ1/KCNE1 K+ channel activity by mutant α1B-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Cirazoline hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cirazoline hydrochloride. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Best Practices for Storage and Handling
Proper storage and handling of this compound hydrochloride are crucial for maintaining its stability and ensuring reliable experimental outcomes.
Storage:
-
Solid Form: Store the solid compound at room temperature (RT) or -20°C for long-term storage, with some suppliers guaranteeing stability for at least four years at -20°C.[1][2] It should be kept in a tightly sealed container, away from moisture and direct sunlight.[3]
-
Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4][5] Aqueous solutions are not recommended for storage for more than one day.
Handling:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles to prevent skin and eye contact. A dust mask (type N95 or equivalent) should be used when handling the solid powder.
-
Ventilation: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation.
-
First Aid: In case of contact, wash the skin with copious amounts of water. If inhaled, move to fresh air. For eye contact, flush with plenty of water for at least 15 minutes. If swallowed, rinse the mouth with water and seek medical attention.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound hydrochloride.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 252.74 g/mol |
| Formula | C₁₃H₁₆N₂O · HCl |
| Purity | ≥98% |
| Appearance | White to off-white crystalline solid |
| CAS Number | 40600-13-3 |
Table 2: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 24 - >35 | ~95 - 100 |
| DMSO | 25.27 - 33 | 100 |
| Ethanol | 3 | - |
| DMF | 16 | - |
| PBS (pH 7.2) | 5 | - |
Note: To enhance solubility in aqueous solutions, gentle heating to 37°C or sonication may be applied. For aqueous stock solutions, filtration through a 0.22 µm filter is recommended before use.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of this compound hydrochloride in experimental settings.
Question 1: My this compound hydrochloride is not dissolving properly in water. What should I do?
Answer:
-
Check Concentration: Ensure you are not exceeding the maximum solubility of this compound hydrochloride in water, which is approximately 24-35 mg/mL.
-
Apply Gentle Heat: Warm the solution to 37°C to aid dissolution.
-
Use Sonication: An ultrasonic bath can be effective in dissolving the compound.
-
Solvent Choice: If high concentrations are required, consider using DMSO, which has a higher solubility for this compound hydrochloride (up to 33 mg/mL). However, be mindful of the potential effects of DMSO on your experimental system and ensure the final concentration is low enough to be insignificant.
Question 2: I am observing inconsistent or no effects of this compound hydrochloride in my cell-based assay. What could be the cause?
Answer:
-
Improper Storage: The compound may have degraded due to improper storage. Ensure that both the solid form and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions by preparing aliquots.
-
Incorrect Concentration: Verify the calculations for your working solution. Serial dilutions from a freshly prepared stock solution are recommended.
-
Receptor Expression: Confirm that your cell line expresses the target alpha-1 adrenergic receptors (α1A, α1B, α1D). This compound is a full agonist at α1A and a partial agonist at α1B and α1D receptors.
-
Presence of Antagonists: Ensure that no components of your media or other treatments are acting as antagonists at the alpha-1 adrenergic receptors.
Question 3: Can I store my prepared aqueous solution of this compound hydrochloride for future use?
Answer: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day. For longer-term storage, prepare stock solutions in DMSO or another suitable organic solvent and store them in aliquots at -80°C or -20°C.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound hydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 2.527 mg.
-
Dissolving: Add the appropriate volume of DMSO to the powder.
-
Vortexing: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month.
Protocol 2: In Vitro Cell-Based Assay to Assess Alpha-1 Adrenergic Receptor Activation
-
Cell Culture: Plate cells expressing alpha-1 adrenergic receptors at an appropriate density in a suitable multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound hydrochloride stock solution. Prepare serial dilutions in a serum-free medium or an appropriate buffer to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound hydrochloride. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired period at 37°C in a CO₂ incubator.
-
Endpoint Measurement: Analyze the cellular response. This could involve measuring changes in intracellular calcium levels, inositol phosphate accumulation, or downstream signaling events like ERK phosphorylation, depending on the specific signaling pathway being investigated.
Visualizations
Caption: Signaling pathway of this compound hydrochloride via the α1-adrenergic receptor.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
Interpreting biphasic dose-response curves with Cirazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves and other unexpected results during experiments with Cirazoline.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a biphasic (U-shaped or inverted U-shaped) dose-response curve with this compound?
A biphasic dose-response is a non-monotonic relationship where the response to this compound changes direction as the concentration increases.[1][2] This is not unusual given this compound's complex pharmacology. Several mechanisms can contribute to this phenomenon:
-
Complex Receptor Pharmacology: this compound is not a simple agonist. It acts as a full agonist at α1A-adrenergic receptors, a partial agonist at α1B and α1D subtypes, and a nonselective antagonist at α2-adrenergic receptors.[3][4] At different concentrations, it can engage these different receptor systems, which may trigger opposing downstream signals.
-
Activation of Opposing Pathways: The α1-adrenergic receptors typically couple to Gq proteins, leading to an increase in intracellular calcium. In contrast, α2-adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. This compound's antagonism of the inhibitory α2 pathway can complicate the dose-response of its α1 agonism.[5]
-
Receptor Desensitization/Internalization: At high concentrations, prolonged receptor activation by an agonist like this compound can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestins, which sterically blocks further G protein coupling (desensitization) and can lead to the removal of receptors from the cell surface (internalization), thus decreasing the overall response.
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors, including imidazoline binding sites, for which it has a high affinity. These off-target interactions could initiate signaling cascades that counteract the primary α1-adrenergic response.
-
Cytotoxicity: Very high concentrations of any compound can induce cytotoxicity, leading to a sharp drop-off in the response curve that is unrelated to the specific pharmacology.
Q2: What are the primary signaling pathways activated by this compound?
This compound's signaling activity is multifaceted. Depending on the cell system and the receptors expressed, it can modulate several pathways:
-
Gq Pathway (via α1-Adrenergic Receptors): As an α1-agonist, this compound activates the Gq alpha subunit, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). This is often the primary pathway measured in functional assays.
-
Gi Pathway (via α2-Adrenergic Receptors): this compound acts as an antagonist at α2-receptors. Therefore, in the presence of endogenous agonists like norepinephrine, this compound will block the Gi-mediated inhibition of adenylyl cyclase, potentially leading to an increase in cAMP levels, opposing the typical effect of an α2-agonist.
-
β-Arrestin Pathway (G-protein Independent): Upon GPCR activation, β-arrestins are recruited to the receptor. While this leads to desensitization, β-arrestins can also act as scaffolds for other signaling proteins like MAP kinases (e.g., ERK1/2), initiating a wave of G-protein-independent signaling. The degree to which this compound promotes β-arrestin signaling (a property known as "biased agonism") could influence the overall cellular response.
Q3: How can I experimentally distinguish between the different mechanisms causing the biphasic response?
Dissecting the mechanism requires a systematic approach using pharmacological tools and different assay formats. Key strategies are outlined in the Troubleshooting Guide below and include using selective antagonists for α1 and α2 receptors, performing time-course experiments to assess desensitization, and running cell viability assays to rule out cytotoxicity.
Data Presentation
Table 1: Pharmacological Profile of this compound
This table summarizes the known receptor binding affinities and functional activities of this compound. Note that affinity values (Ki, pKi) can vary between different studies and experimental conditions.
| Target Receptor | Action | Affinity / Potency | Reference(s) |
| α1A-Adrenergic | Full Agonist | High affinity | |
| α1B-Adrenergic | Partial Agonist | Moderate affinity | |
| α1D-Adrenergic | Partial Agonist | Moderate affinity | |
| α2-Adrenergic | Antagonist | pA2 = 7.56 | |
| Imidazoline Sites (I2) | High Affinity Ligand | pKi ≈ 7.9-8.5; ~25-fold higher affinity than for α1 |
Mandatory Visualization
References
- 1. academic.oup.com [academic.oup.com]
- 2. foodpackagingforum.org [foodpackagingforum.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Effects of this compound, an Alpha-1 Adrenoreceptor Agonist, on the Firing Rates of Thermally Classified Anterior Hypothalamic Neurons in Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Cirazoline's Effects on Imidazoline Receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cirazoline. The focus is on differentiating its primary alpha-1 adrenergic agonist effects from its off-target effects on imidazoline receptors.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacological activities of this compound?
A1: this compound is a potent alpha-1 adrenergic receptor agonist.[1][2] It also exhibits high affinity for imidazoline receptors and acts as an antagonist at alpha-2 adrenergic receptors.[1][3]
Q2: Why is it important to control for this compound's effects on imidazoline receptors?
A2: this compound's affinity for imidazoline receptors can lead to off-target effects that may confound experimental results.[3] Imidazoline receptors have distinct signaling pathways and physiological functions, including roles in blood pressure regulation, insulin secretion, and neurotransmission. Failing to account for these effects can lead to misinterpretation of data intended to study alpha-1 adrenergic receptor function.
Q3: What are the key pharmacological tools to differentiate between alpha-1 adrenergic and imidazoline receptor effects of this compound?
A3: The most common method is the use of selective antagonists. Prazosin is a highly selective antagonist for alpha-1 adrenergic receptors. Idazoxan is a widely used antagonist for imidazoline receptors, although it also has a high affinity for alpha-2 adrenergic receptors. Efaroxan can also be used and shows some selectivity for I1 imidazoline receptors over alpha-2 adrenergic receptors.
Q4: What are the known subtypes of imidazoline receptors, and are they all affected by this compound?
A4: There are three main subtypes of imidazoline receptors: I1, I2, and I3. This compound has a high affinity for imidazoline binding sites, but the specific affinity for each subtype is not always clearly delineated in all studies. It is advisable to consider the potential for interaction with all subtypes depending on the experimental system.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in in vitro assays when using this compound.
Possible Cause 1: Imidazoline Receptor Activation
Your experimental system (e.g., cell line, tissue preparation) may express imidazoline receptors, and the observed effects could be a composite of both alpha-1 adrenergic and imidazoline receptor activation.
Solution:
-
Characterize Receptor Expression: If possible, verify the expression of alpha-1 adrenergic and imidazoline receptors in your experimental model using techniques like qPCR, Western blot, or radioligand binding.
-
Pharmacological Blockade: Use selective antagonists to isolate the receptor-specific effects.
-
To confirm alpha-1 adrenergic effects, pre-incubate your cells or tissues with prazosin (typically 100 nM to 1 µM) before adding this compound. The effects mediated by alpha-1 adrenergic receptors should be attenuated or abolished.
-
To investigate the contribution of imidazoline receptors, use idazoxan (typically 1 µM to 10 µM). Keep in mind that idazoxan also blocks alpha-2 adrenergic receptors.
-
Possible Cause 2: Incorrect Ligand Concentrations
The concentrations of this compound or the antagonists may not be optimal for your specific experimental setup.
Solution:
-
Dose-Response Curves: Perform dose-response experiments for this compound to determine the EC50 in your system.
-
Antagonist Concentration: When using antagonists, it is crucial to use a concentration that effectively blocks the target receptor without causing non-specific effects. A concentration 10- to 100-fold higher than the antagonist's Ki value for the target receptor is a common starting point. Refer to the data tables below for binding affinities.
Problem 2: Difficulty interpreting in vivo effects of this compound.
Possible Cause: Systemic effects mediated by multiple receptor types.
In a whole-animal model, this compound can interact with alpha-1 adrenergic and imidazoline receptors in various tissues, leading to complex physiological responses.
Solution:
-
Systemic Antagonism: Administer selective antagonists prior to this compound.
-
Prazosin: Can be administered systemically to block alpha-1 adrenergic receptors. Be aware that this will likely have cardiovascular effects on its own.
-
Idazoxan: Can be used to block imidazoline and alpha-2 adrenergic receptors. The interpretation of these results requires careful consideration of the dual antagonism.
-
-
Local Administration: If your research question allows, consider local administration of this compound and/or antagonists to the specific tissue or brain region of interest to minimize systemic confounds.
-
Control Groups: Always include appropriate control groups: vehicle only, this compound only, antagonist only, and antagonist plus this compound.
Data Presentation
Table 1: Binding Affinities (pKi) of this compound at Adrenergic and Imidazoline Receptors
| Ligand | Receptor Subtype | pKi | Species/Tissue | Reference |
| This compound | Imidazoline/Guanidinium Receptive Sites (IGRS) | 7.9 | Rabbit Kidney | |
| This compound | Alpha-1 Adrenergic | ~6.5 (25-fold lower than IGRS) | Rabbit Kidney | |
| This compound | Alpha-1A Adrenergic | Higher affinity than α1B/α1D | Human (cloned) | |
| This compound | Alpha-2 Adrenergic (Antagonist) | 7.56 (pA2) | Guinea Pig Ileum |
Table 2: Binding Affinities (pKi) of Selective Antagonists
| Antagonist | Primary Target | pKi | Secondary Target(s) | pKi | Species/Tissue | Reference |
| Prazosin | Alpha-1 Adrenergic (non-selective) | 9.4 | - | - | Rat Tail Artery | |
| Idazoxan | Imidazoline I2 | 7.22 | Imidazoline I1 | 5.90 | Human | |
| Alpha-2A Adrenergic | 8.01 | Human | ||||
| Alpha-2B Adrenergic | 7.43 | Human | ||||
| Alpha-2C Adrenergic | 7.70 | Human | ||||
| Efaroxan | Alpha-2 Adrenergic | 8.25 | Imidazoline I1 | 8.82 | Bovine RVM |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Alpha-1 Adrenergic and Imidazoline Receptor-Mediated Effects of this compound in Cell Culture
Objective: To determine the relative contribution of alpha-1 adrenergic and imidazoline receptors to the cellular response to this compound.
Materials:
-
Cell line expressing the receptors of interest
-
This compound
-
Prazosin hydrochloride
-
Idazoxan hydrochloride
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., for measuring second messengers like IP1 or cAMP, or for functional readouts like calcium flux)
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Antagonist Pre-incubation:
-
Prepare stock solutions of prazosin and idazoxan.
-
On the day of the experiment, remove the culture medium and replace it with a serum-free medium or an appropriate assay buffer.
-
Add the antagonist to the designated wells at the desired final concentration (e.g., 1 µM prazosin or 10 µM idazoxan). Include vehicle-only wells as a control.
-
Incubate for 30-60 minutes at 37°C.
-
-
This compound Stimulation:
-
Prepare a dilution series of this compound.
-
Add this compound to the wells (both with and without antagonist) to achieve the desired final concentrations.
-
Incubate for the appropriate time for your specific assay (this may range from minutes for calcium flux to hours for gene expression).
-
-
Assay Measurement: Perform the assay according to the manufacturer's instructions to measure the cellular response.
-
Data Analysis:
-
Generate dose-response curves for this compound in the absence and presence of each antagonist.
-
A rightward shift in the this compound dose-response curve in the presence of an antagonist indicates competitive antagonism at that receptor.
-
A reduction in the maximal response may suggest non-competitive antagonism.
-
Mandatory Visualizations
Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.
Caption: Imidazoline receptor signaling pathways.
Caption: Experimental workflow for receptor antagonism studies.
Caption: Troubleshooting logic for this compound experiments.
References
Validating the specificity of Cirazoline's action in a new experimental model
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of Cirazoline's action in new experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background signal or lack of response in functional assays (e.g., Calcium mobilization, IP1 accumulation) | 1. Low or absent expression of α1-adrenergic receptors in the new experimental model. 2. Poor solubility or degradation of this compound. 3. Suboptimal assay conditions. | 1. Validate Receptor Expression: Before functional assays, confirm the presence of α1-adrenergic receptor subtypes (α1A, α1B, α1D) at the mRNA and/or protein level (e.g., RT-qPCR, Western Blotting). Note that reliable antibodies for α1-AR subtypes can be challenging to find.[1] 2. Proper this compound Handling: Prepare fresh this compound solutions for each experiment. This compound hydrochloride is soluble in water and DMSO.[2] For aqueous solutions, it is recommended not to store them for more than one day.[3] When using a stock solution in an organic solvent, ensure the final concentration of the solvent in your assay is minimal to avoid off-target effects.[3] 3. Assay Optimization: Titrate cell number, agonist concentration, and incubation times to determine the optimal conditions for your specific cell line or tissue preparation. |
| Inconsistent or variable dose-response curves | 1. This compound degradation. 2. Inaccurate serial dilutions. 3. Cell passage number and culture conditions affecting receptor expression. | 1. Fresh Preparations: Always use freshly prepared this compound solutions.[3] 2. Dilution Accuracy: Use calibrated pipettes and perform serial dilutions carefully. 3. Standardize Cell Culture: Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can influence GPCR expression levels. |
| Observed effects at high this compound concentrations are not blocked by selective α1-antagonists (e.g., Prazosin) | 1. Off-target effects of this compound at high concentrations. This compound is also a nonselective α2-adrenergic receptor antagonist and can interact with imidazoline receptors. 2. Non-specific effects of the vehicle (e.g., DMSO). | 1. Use of Antagonists: Include appropriate concentrations of selective antagonists for α1-subtypes (e.g., WB-4101 for α1A/α1D, 5-methylurapidil for α1A) and for α2-receptors (e.g., yohimbine) to dissect the pharmacology of the response. 2. Vehicle Controls: Always include a vehicle control to account for any effects of the solvent. |
| Difficulty in distinguishing between α1-adrenergic and imidazoline receptor-mediated effects | This compound has a high affinity for imidazoline receptors. | Use imidazoline receptor-selective ligands (e.g., idazoxan) in your experimental design to differentiate between the two receptor systems. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an α-adrenergic receptor agonist. It acts as a full agonist at the α1A-adrenergic receptor and a partial agonist at the α1B and α1D-adrenergic receptors. It is also a nonselective antagonist of the α2-adrenergic receptor.
Q2: How should I prepare and store this compound solutions?
A2: this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For in vitro experiments, it is recommended to prepare fresh aqueous solutions daily. If a stock solution in an organic solvent like DMSO is prepared, it should be stored at -20°C for up to one month or -80°C for up to six months. When diluting from a stock, ensure the final concentration of the organic solvent is low and does not affect your experimental system.
Q3: How can I confirm that the effects I am observing are specific to α1-adrenergic receptor activation?
A3: To validate specificity, you should demonstrate that the observed effect is blocked by a selective α1-adrenergic receptor antagonist, such as prazosin. You can also use subtype-selective antagonists to identify the specific α1-receptor subtype involved. Furthermore, if your experimental model allows, you can use techniques like siRNA or CRISPR to knock down the expression of the α1-adrenergic receptor and show that the effect of this compound is diminished.
Q4: What are the expected downstream signaling pathways activated by this compound?
A4: As an α1-adrenergic receptor agonist, this compound is expected to activate the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. Therefore, an increase in intracellular calcium concentration is a key indicator of this compound's action.
Q5: What functional assays can I use to validate this compound's activity?
A5: The most common functional assays for validating the activity of α1-adrenergic receptor agonists like this compound are:
-
Intracellular Calcium Mobilization Assays: Using fluorescent calcium indicators like Fura-2 or Fluo-4 to measure changes in intracellular calcium levels upon stimulation with this compound.
-
Inositol Phosphate (IP) Accumulation Assays: Measuring the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, is a robust method for quantifying Gq-coupled receptor activation.
-
Radioligand Binding Assays: Competitive binding assays can be used to determine the affinity (Ki) of this compound for the different α1-adrenergic receptor subtypes.
Data Presentation
Table 1: Binding Affinities (Ki) of this compound for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| α1A | 120 | |
| α1B | 960 | |
| α1D | 660 |
Table 2: Functional Potencies (EC50) of this compound at Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Assay | EC50 (nM) | Reference |
| α1A | Calcium Mobilization | 70.7 | |
| α1B | Calcium Mobilization | 79.4 | |
| α1D | Calcium Mobilization | 239.8 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation: a. Homogenize cells or tissues expressing the α1-adrenergic receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. c. Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes. d. Resuspend the membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.
2. Binding Assay: a. In a 96-well plate, add the following to each well:
- Membrane preparation (typically 10-50 µg of protein).
- A fixed concentration of a suitable radioligand for α1-adrenergic receptors (e.g., [3H]-prazosin).
- Increasing concentrations of unlabeled this compound (for competition).
- For non-specific binding control wells, add a high concentration of an unlabeled α1-adrenergic antagonist (e.g., phentolamine). b. Incubate the plate at room temperature for 60-90 minutes to reach equilibrium. c. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. d. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis: a. Subtract the non-specific binding from the total binding to obtain specific binding. b. Plot the specific binding as a function of the log concentration of this compound. c. Fit the data to a one-site competition model to determine the IC50 value. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator and a fluorescence plate reader.
1. Cell Preparation: a. Seed cells expressing the α1-adrenergic receptor in a black, clear-bottom 96-well plate and grow to 80-90% confluency. b. On the day of the experiment, remove the growth medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
2. Dye Loading: a. Prepare a loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer. The final concentration of the dye is typically 1-5 µM. b. Add the loading solution to each well and incubate at 37°C for 30-60 minutes in the dark. c. After incubation, wash the cells with the assay buffer to remove excess dye.
3. Calcium Measurement: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4). c. Record a baseline fluorescence reading for a few seconds. d. Inject a solution of this compound at various concentrations into the wells. e. Immediately start recording the fluorescence intensity over time (typically for 1-3 minutes) to capture the transient increase in intracellular calcium.
4. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the ΔF or the ratio of fluorescence at two wavelengths (for ratiometric dyes like Fura-2) as a function of the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualization
Caption: this compound-induced α1-adrenergic receptor signaling pathway.
Caption: Experimental workflow for validating this compound's specificity.
Caption: Decision tree for troubleshooting this compound's specificity.
References
Technical Support Center: Overcoming Bioavailability Limitations of Cirazoline in In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Cirazoline's bioavailability in in vivo studies. Low oral bioavailability can be a significant hurdle in obtaining reliable and reproducible experimental results. This guide offers potential solutions and detailed methodologies to help overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for my in vivo study with this compound?
A: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For orally administered drugs, bioavailability can be limited by factors such as poor absorption from the gut and significant metabolism before the drug reaches the bloodstream, a phenomenon known as the "first-pass effect".[1][2] If this compound has low oral bioavailability, oral administration may result in sub-therapeutic concentrations at the target site, leading to inconsistent or negative results in your experiments.
Q2: What is the first-pass effect and how might it affect my experiments with orally administered this compound?
A: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body that results in a reduced concentration of the active drug upon reaching its site of action or systemic circulation.[2] When a drug is taken orally, it is absorbed from the digestive system and enters the portal vein, which carries it to the liver before it reaches the rest of the body.[2] The liver is a primary site of drug metabolism. If this compound undergoes extensive first-pass metabolism, a significant portion of the orally administered dose may be inactivated before it can exert its pharmacological effects, thus reducing its bioavailability.
Q3: Are there alternative routes of administration for this compound that can bypass the first-pass effect?
A: Yes, several routes of administration can bypass or largely avoid the first-pass effect by allowing the drug to enter the systemic circulation directly. These include:
-
Intravenous (IV) injection: Delivers the drug directly into the bloodstream, ensuring 100% bioavailability.
-
Sublingual (under the tongue) and Buccal (between the cheek and gum) administration: The rich vasculature in the oral mucosa allows for direct absorption into the bloodstream.
-
Intramuscular (IM) injection: The drug is injected into a muscle, from where it is absorbed into the systemic circulation.
-
Transdermal (through the skin) application: This route allows the drug to be absorbed through the skin and directly enter the systemic circulation.
-
Rectal administration: A portion of the drug absorbed from the rectum enters the systemic circulation directly, bypassing the liver.
-
Intranasal administration: This route offers rapid absorption and circumvents hepatic and intestinal first-pass metabolism.
Q4: What are some formulation strategies I can consider to improve the bioavailability of this compound?
A: Several formulation strategies can be employed to enhance the bioavailability of drugs with poor solubility or high first-pass metabolism. These include:
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach can be used to improve absorption, distribution, metabolism, and excretion (ADME) properties.
-
Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles, or polymeric nanoparticles can protect it from degradation, enhance its absorption, and potentially facilitate targeted delivery.
-
Lipid-based formulations: For poorly water-soluble drugs, dissolving them in lipid-based excipients can improve solubilization and absorption, sometimes utilizing lymphatic transport to bypass the liver.
Troubleshooting Guides
Problem: Inconsistent or no observable effect of orally administered this compound.
Possible Cause: Poor oral bioavailability due to extensive first-pass metabolism or low aqueous solubility.
Solutions:
-
Switch to an Alternative Route of Administration: To bypass the first-pass effect, consider administering this compound via a different route. The choice of route will depend on the experimental design, the required onset of action, and the duration of the effect.
-
For rapid and complete systemic exposure: Use intravenous (IV) injection.
-
For rapid onset without IV access: Consider sublingual, buccal, or intranasal administration.
-
For sustained systemic exposure: Intramuscular (IM) injection or a transdermal patch could be suitable.
-
-
Optimize the Formulation for Oral Administration: If oral administration is necessary for the experimental model, consider the following formulation strategies:
-
Solubilizing Agents: A general formulation for dissolving compounds like this compound for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure the final concentration of DMSO is kept low to avoid toxicity.
-
Nanoparticle Encapsulation: Formulating this compound into nanoparticles may protect it from degradation in the gastrointestinal tract and enhance its absorption.
-
Experimental Protocols
Protocol 1: Comparative Bioavailability Study of this compound via Different Administration Routes
Objective: To determine the relative bioavailability of this compound when administered via oral, intravenous, and sublingual routes.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Drug Preparation:
-
Oral Formulation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent if necessary).
-
Intravenous Formulation: Prepare a sterile, isotonic solution of this compound in 0.9% saline.
-
Sublingual Formulation: Prepare a concentrated solution of this compound in a small volume of a vehicle suitable for sublingual administration.
-
-
Dosing:
-
Administer a predetermined dose of this compound to three groups of animals via oral gavage, intravenous injection (tail vein), and sublingual application, respectively.
-
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes).
-
Plasma Analysis: Process the blood samples to obtain plasma. Analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including the Area Under the Curve (AUC), for each administration route. The absolute bioavailability of the oral and sublingual routes can be calculated by comparing their AUCs to the AUC of the intravenous route (assuming 100% bioavailability for IV).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Administration by Different Routes
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 1 | 500 | 5 | 1200 | 100 |
| Oral (PO) | 5 | 150 | 60 | 600 | 10 |
| Sublingual (SL) | 2 | 300 | 15 | 960 | 40 |
| Intramuscular (IM) | 2 | 250 | 30 | 1080 | 90 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.
Visualizations
Caption: Signaling pathway of this compound via the α1-adrenergic receptor.
Caption: Workflow for a comparative bioavailability study.
Caption: Strategies to enhance the bioavailability of this compound.
References
Choosing the correct vehicle for systemic administration of Cirazoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate vehicle for the systemic administration of Cirazoline.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the primary form used in research?
This compound is a synthetic compound that functions as a potent and selective alpha-1 (α1) adrenergic receptor agonist.[1][2] It exhibits full agonism at the α1A subtype and partial agonism at the α1B and α1D subtypes.[1][3] In experimental settings, it is almost exclusively used as This compound hydrochloride , a white, crystalline solid, which is the water-soluble salt form of the molecule.[4]
Q2: What are the critical physicochemical properties of this compound hydrochloride for vehicle selection?
The most critical property of this compound hydrochloride is its relatively good solubility in aqueous solutions, which dictates the initial choice of vehicle. However, its solubility can vary in different solvents, which is an important consideration for achieving higher concentrations or for specific experimental needs.
Data Presentation: Solubility of this compound Hydrochloride
| Solvent | Reported Solubility | Source(s) |
| Water | Soluble to 100 mM (~25 mg/mL) | |
| >35 mg/mL | ||
| 24 mg/mL (sonication recommended) | ||
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM (~25 mg/mL) | |
| 33 mg/mL | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | 5 mg/mL | |
| Ethanol | 3 mg/mL | |
| Freely soluble | ||
| N,N-Dimethylformamide (DMF) | 16 mg/mL |
Q3: Which systemic administration route is most appropriate for my study involving this compound?
The choice of administration route depends on the desired pharmacokinetic profile, experimental model, and overall study objective.
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid onset of action. It is ideal for acute cardiovascular studies. However, it requires skill, may necessitate animal restraint or anesthesia, and carries a risk of precipitation if the formulation is not optimized.
-
Intraperitoneal (IP) Injection: A common route in rodents that is less technically demanding than IV injection and allows for larger volumes. It provides rapid systemic absorption, though it is slower and more variable than IV. It is crucial to inject into the lower abdominal quadrant to avoid puncturing organs. Studies have successfully used IP administration for this compound in rats.
-
Oral Gavage (PO): Suitable for studies requiring chronic dosing or evaluating oral bioavailability. The hydrochloride salt form of this compound enhances its suitability for aqueous oral solutions. For long-term studies, administration in drinking water has also been documented.
-
Subcutaneous (SC) Injection: Offers a slower, more sustained release compared to IV or IP routes, which can be advantageous for maintaining steady drug levels over time.
Q4: What is the recommended starting vehicle for this compound hydrochloride?
Given that this compound hydrochloride is freely soluble in water, the simplest and most recommended starting vehicle for most applications is a sterile, isotonic aqueous solution.
-
Primary Recommendation: Sterile 0.9% Sodium Chloride (Normal Saline).
-
Alternative: Sterile Phosphate-Buffered Saline (PBS) or 5% Dextrose in Water (D5W).
Always begin with the simplest vehicle that can achieve the desired concentration to minimize potential confounding effects from the vehicle itself.
Troubleshooting Guides
Issue: My this compound solution is cloudy or shows precipitation after preparation.
| Potential Cause | Troubleshooting Step |
| Exceeded Solubility Limit | Cross-reference your target concentration with the solubility data in Table 1. If you are near the limit, especially in buffers like PBS, precipitation can occur. |
| Incomplete Dissolution | Gently warm the solution (to ~37°C) and/or use a bath sonicator to aid dissolution. For some preparations, sonication is explicitly recommended. |
| pH or Salt Incompatibility | When using buffers, ensure the final pH is compatible with the drug's stability. High concentrations of certain salts can sometimes reduce the solubility of a dissolved compound (salting out). |
| Precipitation on Dilution | If using a co-solvent stock (like DMSO), the drug may precipitate when diluted into an aqueous buffer. This is known as "crashing out." To mitigate this, dilute the stock slowly while vortexing the aqueous solution. Ensure the final concentration of the organic co-solvent is low and well-tolerated (e.g., <5-10% DMSO for IP in mice). |
Issue: The animal shows signs of distress or adverse reaction post-injection.
| Potential Cause | Troubleshooting Step |
| Non-physiological pH or Osmolality | A vehicle's pH should ideally be close to physiological (~7.4). Highly acidic or basic formulations can cause pain and tissue damage upon injection. Use isotonic solutions like normal saline to avoid issues with osmolality. |
| Vehicle Toxicity | Some co-solvents, like DMSO, propylene glycol, or PEG, can have their own biological effects or cause irritation, especially at high concentrations. Always run a vehicle-only control group to isolate the effects of the compound from those of the vehicle. |
| Incorrect Injection Technique | For IP injections, ensure the needle is placed correctly in the lower right abdominal quadrant to avoid the cecum and bladder. For IV injections, ensure a slow infusion rate. For oral gavage, use flexible plastic tubes to prevent esophageal trauma. |
| Pharmacological Effect of this compound | This compound is a potent α1-agonist and can cause significant cardiovascular effects (e.g., changes in blood pressure). The observed "distress" may be a direct pharmacological response. Consider performing a dose-response study starting with a very low dose. |
Experimental Protocols and Methodologies
Protocol 1: Preparation of this compound in an Aqueous Vehicle (for IV, IP, SC)
-
Objective: To prepare a sterile, isotonic solution of this compound hydrochloride.
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile vials
-
Vortex mixer and/or magnetic stirrer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
-
Methodology:
-
Using aseptic technique, weigh the required amount of this compound hydrochloride and place it in a sterile vial.
-
Add the required volume of sterile 0.9% saline to achieve the target concentration.
-
Cap the vial and vortex thoroughly until the powder is completely dissolved. If needed, place the vial in a sonicator bath for 5-10 minutes.
-
For IV administration, it is critical to filter the final solution through a sterile 0.22 µm syringe filter to remove any potential particulates.
-
Visually inspect the final solution against a dark and light background to ensure it is clear and free of particulates.
-
Store appropriately based on stability data (typically at 4°C for short-term use or aliquoted and frozen at -20°C for long-term storage).
-
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle
This protocol is generally not necessary for this compound hydrochloride but may be required for less soluble analogs or exceptionally high concentrations.
-
Objective: To prepare a solution using a co-solvent system for a poorly water-soluble compound.
-
Materials:
-
This compound (or analog) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 or PEG 400
-
Tween-80
-
Sterile 0.9% Saline
-
-
Methodology (Example Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline):
-
Weigh the compound and add it to a sterile vial.
-
Add the DMSO (10% of the final volume) and vortex/sonicate until the compound is fully dissolved. This creates a concentrated stock.
-
Add the PEG300 (40% of the final volume) and vortex to mix.
-
Add the Tween-80 (5% of the final volume) and vortex to mix.
-
Slowly add the sterile saline (45% of the final volume) dropwise while continuously vortexing to prevent precipitation.
-
Inspect the final solution for clarity.
-
Crucially, a vehicle control group receiving the identical co-solvent mixture is mandatory for the experiment.
-
Mandatory Visualizations
Caption: Workflow for selecting a vehicle for systemic administration of this compound.
Caption: Simplified signaling pathway of this compound via the α1-adrenergic receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound solid 40600-13-3 [sigmaaldrich.com]
Navigating Cirazoline's Behavioral Maze: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals utilizing the α-1 adrenergic agonist Cirazoline, understanding and mitigating its behavioral side effects in animal models is paramount for the integrity and success of experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data summaries to address specific challenges encountered during in vivo studies.
Troubleshooting Guide: Managing Common this compound-Induced Behavioral Issues
| Observed Issue | Potential Cause | Recommended Action |
| Impaired Spatial Working Memory (e.g., poor performance in delayed-response tasks) | Activation of α-1 adrenergic receptors in the prefrontal cortex.[1] | - Dose Optimization: Lower the this compound dose. Cognitive impairment is often dose-dependent. - Antagonist Co-administration: Pre-treat with an α-1 adrenergic antagonist like prazosin. This has been shown to reverse memory deficits.[2] - Alternative Agonist: Consider using a more selective α-1A adrenergic agonist if the desired therapeutic effect is mediated by this subtype, potentially reducing side effects from α-1B/D activation. |
| Suppressed Locomotion and Stereotypy | Complex dose-dependent effects on central motor pathways. Lower doses (e.g., 0.05 mg/kg in rats) can significantly suppress activity.[3] | - Dose Adjustment: Increase the this compound dose, as the suppressive effects on locomotion have been observed to wane at higher concentrations.[3] - Extended Acclimation: Ensure animals are thoroughly habituated to the testing environment to minimize novelty-induced suppression of movement. |
| Conditioned Taste Aversion (CTA) | Induction of malaise at higher doses (0.2 and 0.4 mg/kg in rats).[4] | - Dose Reduction: Utilize the lowest effective dose of this compound. Doses around 0.1 mg/kg in rats have been shown to suppress food intake without inducing significant CTA. - Vehicle and Route Optimization: Ensure the vehicle is palatable and non-aversive. Consider alternative routes of administration that may reduce systemic exposure and subsequent malaise. |
| Variable or Unexpected Behavioral Responses | - Off-target Effects: this compound has affinity for imidazoline receptors and acts as an α-2 adrenergic antagonist, which can lead to complex pharmacological effects. - Animal Stress: Improper handling and injection techniques can significantly alter behavioral outcomes. | - Receptor Antagonism Studies: To dissect the mechanism, consider co-administration with an imidazoline/α-2 antagonist like idazoxan at higher this compound doses. - Refined Animal Handling: Employ stress-reducing techniques such as habituation to handling and non-restraint injection methods. |
Frequently Asked Questions (FAQs)
Q1: What are the primary behavioral side effects of this compound observed in animal models?
A1: The most commonly reported behavioral side effects are impaired spatial working memory, particularly in primates, and a dose-dependent effect on motor activity in rodents, with lower doses suppressing locomotion and stereotypy. Conditioned taste aversion has also been observed at higher doses.
Q2: How can I counteract the negative cognitive effects of this compound in my experiments?
A2: The most effective strategy is the pre-treatment with a selective α-1 adrenergic antagonist, such as prazosin. This has been demonstrated to reverse this compound-induced spatial working memory deficits in aged monkeys. Dose reduction of this compound should also be considered as a primary approach.
Q3: Is there a dose of this compound that is effective without causing significant behavioral side effects?
A3: This is highly dependent on the specific animal model and the desired therapeutic effect. For appetite suppression studies in rats, a dose of 0.1 mg/kg has been shown to be effective without inducing significant conditioned taste aversion. However, even very low doses (0.00001-0.001 mg/kg) have been shown to impair working memory in monkeys. Extensive dose-response studies are crucial for each experimental paradigm.
Q4: What is the role of imidazoline receptors in this compound's behavioral effects?
A4: this compound binds to imidazoline receptors, and at higher doses, its effects may not be reversible by the α-1 antagonist prazosin, but can be by the imidazoline/α-2 antagonist idazoxan. This suggests a contribution of imidazoline receptor activation to the behavioral profile of this compound, particularly at higher concentrations.
Q5: How can I minimize stress during drug administration to avoid confounding my behavioral data?
A5: To minimize stress, habituate the animals to the handling and injection procedures for several days before the experiment. Employing non-restraint or minimal restraint injection techniques can significantly reduce the animal's stress response. For oral administration, using soft, flexible gavage tubes and flavoring the vehicle with a sweet solution can also be beneficial.
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Locomotion and Stereotypy in Rats
| This compound Dose (mg/kg, IP) | Horizontal Activity (Mean Counts) | Stereotypy (Mean Counts) |
| Vehicle (0) | ~2500 | ~1100 |
| 0.05 | ~1200 | ~950 |
| 0.1 | ~1800 | ~1000 |
| 0.2 | ~2000 | ~1050 |
| 0.4 | ~2200 | ~1100 |
| *Statistically significant suppression compared to vehicle. Data adapted from Davies & Wellman (1991). |
Table 2: Effect of this compound and Prazosin on Spatial Working Memory in Aged Monkeys (Delayed Response Task)
| Treatment | % Correct Responses (Mean) |
| Vehicle | ~90% |
| This compound (0.00001-0.001 mg/kg) | ~75% |
| Prazosin + this compound | ~90% |
| Statistically significant impairment compared to vehicle. Data adapted from Arnsten & Jentsch (1997). |
Experimental Protocols
Protocol 1: Reversal of this compound-Induced Spatial Working Memory Deficits in Rhesus Monkeys using Prazosin
Objective: To assess the ability of prazosin to reverse the cognitive impairments induced by a low dose of this compound.
Materials:
-
Rhesus monkeys trained on a delayed-response task.
-
This compound hydrochloride
-
Prazosin hydrochloride
-
Sterile saline for injection
-
Apparatus for delayed-response task (e.g., Wisconsin General Test Apparatus).
Procedure:
-
Baseline Performance: Establish a stable baseline performance of at least 90% correct responses on the delayed-response task with a consistent delay period (e.g., 10-15 seconds).
-
Drug Preparation: Dissolve this compound and Prazosin in sterile saline on the day of the experiment.
-
Treatment Administration:
-
Prazosin Pre-treatment: Administer Prazosin (e.g., 0.05 mg/kg, intramuscularly) 30 minutes prior to the administration of this compound.
-
This compound Administration: Administer a low dose of this compound (e.g., 0.001 mg/kg, intramuscularly) 15 minutes before the start of the behavioral testing session.
-
Control Groups: Include vehicle-only, this compound-only, and Prazosin-only control groups.
-
-
Behavioral Testing: Begin the delayed-response task session 15 minutes after the this compound injection. A typical session consists of 30 trials.
-
Data Analysis: Record the percentage of correct responses for each trial. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance across different treatment groups.
Protocol 2: Assessment of Locomotor Activity and Stereotypy in Rats
Objective: To quantify the dose-dependent effects of this compound on spontaneous motor activity and stereotyped behaviors in rats.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
This compound hydrochloride.
-
Sterile saline for injection.
-
Automated locomotor activity chambers (e.g., Omnitech activity chambers).
Procedure:
-
Habituation: Acclimate the rats to the locomotor activity chambers for 30 minutes on two consecutive days prior to the testing day.
-
Drug Preparation: Prepare fresh solutions of this compound in sterile saline at the desired concentrations (e.g., 0.05, 0.1, 0.2, 0.4 mg/kg).
-
Treatment Administration: Administer the assigned dose of this compound or vehicle (saline) via intraperitoneal (IP) injection.
-
Behavioral Recording: Immediately place the rat in the locomotor activity chamber and record horizontal activity (ambulation) and stereotypy for a period of 30 minutes.
-
Data Analysis: Quantify the total counts for horizontal activity and stereotypy for each animal. Analyze the data using statistical methods such as one-way ANOVA to compare the effects of different doses of this compound to the vehicle control.
Visualizations
Signaling Pathways
Caption: this compound's primary and secondary signaling pathways.
Experimental Workflow
Caption: A generalized workflow for studying this compound's behavioral effects.
References
- 1. Local infusion of an alpha-1 adrenergic agonist into the prefrontal cortex impairs spatial working memory performance in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Working Memory Delayed Response Tasks in Monkeys - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of the alpha 1-adrenergic agonist this compound on locomotion and brown adipose tissue thermogenesis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Validation & Comparative
Cirazoline vs. Clonidine: A Comparative Guide to their Differential Effects on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cirazoline and clonidine, both imidazol(in)e derivatives, exert significant but distinct effects on the central nervous system (CNS) through their interactions with adrenergic and imidazoline receptors. While both compounds are known to modulate sympathetic outflow and impact cardiovascular parameters, their differing receptor affinities and downstream signaling pathways lead to unique pharmacological profiles. This guide provides a detailed comparison of this compound and clonidine, focusing on their receptor binding characteristics, CNS-mediated physiological effects, and the experimental methodologies used to elucidate these properties.
Receptor Binding Affinities
The differential actions of this compound and clonidine are rooted in their distinct affinities for α-adrenergic and imidazoline receptors. Clonidine is a well-characterized α2-adrenergic receptor agonist with a 200:1 selectivity for α2 over α1 receptors.[1] It also exhibits high affinity for I1-imidazoline receptors.[2] In contrast, this compound acts as a potent α1-adrenergic receptor agonist and an α2-adrenergic receptor antagonist.[3] Furthermore, studies have indicated that this compound has a higher affinity for non-adrenergic imidazoline sites compared to other ligands, including clonidine.[2]
Table 1: Comparative Receptor Binding Affinities
| Compound | α1-Adrenergic Receptor | α2-Adrenergic Receptor | I1-Imidazoline Receptor | Reference |
| Clonidine | Lower Affinity (Partial Agonist/Antagonist) | High Affinity (Partial Agonist, KD = ~2.6-2.7 nM) | High Affinity (KD = 51 nM) | [2] |
| This compound | High Affinity (Agonist) | Moderate Affinity (Antagonist, pA2 = 7.56) | High Affinity (Higher than Clonidine) |
Note: Direct comparative Ki values from a single study are not available. The affinities are based on a synthesis of data from multiple sources.
Signaling Pathways and Mechanisms of Action
The distinct receptor profiles of this compound and clonidine translate into different intracellular signaling cascades and overall mechanisms of action within the CNS.
Clonidine: The α2-Agonist and I1-Ligand
Clonidine's primary mechanism of action in the CNS is the stimulation of presynaptic α2-adrenergic autoreceptors in the brainstem, particularly in the nucleus tractus solitarii (NTS). This activation inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow from the CNS. This sympatholytic effect is the basis for its antihypertensive action. Additionally, clonidine's interaction with I1-imidazoline receptors is also thought to contribute to its hypotensive effects. The activation of these receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).
This compound: The α1-Agonist and α2-Antagonist
This compound's pharmacological profile is more complex. As a potent α1-adrenergic agonist, it can increase sympathetic tone when acting on postsynaptic α1 receptors. However, its central effects are also shaped by its α2-adrenergic antagonist activity. By blocking presynaptic α2-autoreceptors, this compound can paradoxically increase the release of norepinephrine from neurons. This is in direct opposition to clonidine's effect. Furthermore, its high affinity for imidazoline receptors suggests an additional layer of modulation of neuronal activity.
Comparative CNS-Mediated Physiological Effects
The opposing actions of this compound and clonidine at the α2-adrenergic receptor, coupled with their other receptor interactions, lead to distinct physiological outcomes.
Table 2: Comparative CNS-Mediated Physiological Effects
| Effect | Clonidine | This compound |
| Blood Pressure | Hypotensive (central sympatholytic) | Complex; can be hypertensive (peripheral α1-agonist) or centrally mediated changes |
| Heart Rate | Bradycardia | Tachycardia (can be reflex to blood pressure changes) |
| Sedation | Pronounced sedative and hypnotic effects | Less sedative potential compared to clonidine |
| Analgesia | Analgesic properties | Limited evidence for central analgesic effects |
| Norepinephrine Release | Decreases | Increases (due to α2-antagonism) |
Experimental Protocols
The characterization of the CNS effects of this compound and clonidine relies on a variety of in vitro and in vivo experimental techniques.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a ligand for its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound and clonidine at α-adrenergic and imidazoline receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., from rat cortex or brainstem) in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Radioligand Incubation: Incubate the membrane preparation with a specific radioligand (e.g., [3H]-clonidine for α2 and imidazoline receptors, or [3H]-prazosin for α1 receptors) at various concentrations.
-
Competition Binding: For determining Ki, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor drug (this compound or clonidine).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine Kd, Bmax (maximum number of binding sites), and Ki values.
In Vivo Electrophysiological Recordings
This technique allows for the direct measurement of the effects of this compound and clonidine on the electrical activity of neurons in the CNS.
Objective: To assess the excitatory or inhibitory effects of this compound and clonidine on the firing rate of neurons in specific brain regions (e.g., locus coeruleus, NTS).
General Protocol:
-
Animal Preparation: Anesthetize an animal (e.g., a rat) and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically expose the skull and drill a small hole over the target brain region. Lower a microelectrode into the brain to record the extracellular activity of single neurons.
-
Baseline Recording: Record the spontaneous firing rate of a neuron for a stable baseline period.
-
Drug Administration: Administer this compound or clonidine systemically (e.g., intravenously) or locally (e.g., via microiontophoresis).
-
Post-Drug Recording: Continue to record the neuronal firing rate to observe any changes induced by the drug.
-
Data Analysis: Analyze the recorded spike trains to quantify changes in firing frequency and pattern.
Conclusion
This compound and clonidine, despite their structural similarities, exhibit markedly different effects on the central nervous system. Clonidine, primarily an α2-adrenergic agonist and I1-imidazoline ligand, acts as a sympatholytic, leading to hypotension and sedation. In contrast, this compound's profile as an α1-adrenergic agonist and α2-adrenergic antagonist results in a more complex and often opposing set of actions. Understanding these distinctions, supported by quantitative binding data and detailed experimental investigation, is crucial for the targeted development of novel therapeutics aimed at modulating adrenergic and imidazoline receptor systems in the CNS.
References
- 1. Protocol for extracellular recordings of mechanically stimulated pentascolopidial chordotonal neurons in Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenergic receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of α1-Adrenergic Agonists for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used α1-adrenergic agonists in in vitro research. The selection of an appropriate agonist is critical for elucidating the physiological and pathological roles of α1-adrenergic receptor subtypes and for the development of novel therapeutics. This document aims to facilitate this selection by presenting objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to α1-Adrenergic Receptors
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous catecholamines norepinephrine and epinephrine.[1] There are three distinct subtypes: α1A, α1B, and α1D.[1] These receptors are involved in a multitude of physiological processes, including smooth muscle contraction, vasoconstriction, and glycogenolysis.[2][3] Their diverse roles make them important targets in drug discovery for conditions such as hypertension, benign prostatic hyperplasia, and nasal congestion.[4] In the in vitro setting, α1-ARs are typically coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key downstream signaling event that is often measured to quantify receptor activation.
Comparative Data of α1-Adrenergic Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50 for calcium mobilization) of several common α1-adrenergic agonists for the human α1A, α1B, and α1D receptor subtypes. All data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the respective human receptor subtype, ensuring a consistent and comparable dataset.
| Agonist | Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
| Phenylephrine | pKi | 5.71 ± 0.07 | 5.53 ± 0.07 | 5.72 ± 0.05 |
| pEC50 (Calcium) | 6.72 ± 0.05 | 6.81 ± 0.04 | 6.94 ± 0.05 | |
| Methoxamine | pKi | 5.03 ± 0.07 | 4.87 ± 0.10 | 5.22 ± 0.06 |
| pEC50 (Calcium) | 5.92 ± 0.05 | 6.13 ± 0.06 | 6.27 ± 0.05 | |
| A61603 | pKi | 8.85 ± 0.07 | 6.00 ± 0.10 | 6.03 ± 0.08 |
| pEC50 (Calcium) | 9.02 ± 0.08 | 6.83 ± 0.08 | 7.08 ± 0.07 | |
| Oxymetazoline | pKi | 8.01 ± 0.07 | 7.02 ± 0.08 | 7.42 ± 0.07 |
| pEC50 (Calcium) | 7.64 ± 0.08 | 7.37 ± 0.08 | 7.91 ± 0.07 | |
| Xylometazoline | pKi | 7.55 ± 0.07 | 6.70 ± 0.09 | 7.06 ± 0.08 |
| pEC50 (Calcium) | 7.17 ± 0.06 | 7.08 ± 0.07 | 7.41 ± 0.06 | |
| Cirazoline | pKi | 7.95 ± 0.06 | 7.02 ± 0.08 | 7.18 ± 0.07 |
| pEC50 (Calcium) | 8.17 ± 0.07 | 8.02 ± 0.08 | 7.62 ± 0.06 |
Data presented as mean ± SEM from Proudman & Baker, 2021. pKi = -log(Ki), pEC50 = -log(EC50). Higher values indicate greater affinity and potency, respectively.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
α1-Adrenergic Receptor Gq Signaling Pathway
Experimental Workflow for Calcium Mobilization Assay
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the characterization of α1-adrenergic agonists.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to α1-adrenergic agonist stimulation using a fluorescent calcium indicator.
Materials:
-
CHO cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Black, clear-bottom 96-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
α1-adrenergic agonists of interest.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Culture: Culture the CHO cells in a T75 flask until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a black, clear-bottom 96-well plate at a density of 50,000 cells per well. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubation: Remove the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.
-
Agonist Preparation: Prepare serial dilutions of the α1-adrenergic agonists in HBSS at 10x the final desired concentration.
-
Fluorescence Measurement: Place the 96-well plate into the fluorescence microplate reader. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Agonist Addition and Data Acquisition: Program the instrument to record a baseline fluorescence for 10-20 seconds, and then automatically inject 10 µL of the 10x agonist solution into each well. Continue recording the fluorescence intensity every second for at least 120 seconds.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response is typically used for analysis. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 value can be calculated using a non-linear regression analysis (e.g., sigmoidal dose-response).
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol details the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.
Materials:
-
CHO cells stably expressing the human α1A, α1B, or α1D adrenergic receptor subtype.
-
Cell culture medium (as above).
-
White, solid-bottom 96-well microplates.
-
IP-One HTRF® Assay Kit (or equivalent).
-
Stimulation buffer (provided in the kit, typically containing LiCl).
-
α1-adrenergic agonists of interest.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from the Calcium Mobilization Assay protocol, using a white, solid-bottom 96-well plate.
-
Cell Stimulation:
-
On the day of the assay, remove the culture medium.
-
Add 50 µL of the stimulation buffer (containing LiCl to inhibit IP1 degradation) to each well.
-
Add 50 µL of the α1-adrenergic agonist at various concentrations (2x final concentration) to the appropriate wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Cell Lysis and Detection:
-
Add the IP1-d2 conjugate (acceptor) and the anti-IP1-cryptate (donor) from the HTRF kit to the wells according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
HTRF Measurement:
-
Read the plate on an HTRF-compatible microplate reader, with excitation at 320 nm and simultaneous emission detection at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The amount of IP1 produced is inversely proportional to the HTRF signal.
-
Generate a standard curve using the IP1 standards provided in the kit.
-
Convert the HTRF ratios from the agonist-treated wells to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the agonist concentration to create a dose-response curve and calculate the EC50 value.
-
Conclusion
References
Efficacy of Cirazoline in Shock Models: A Comparative Analysis with Other Vasoconstrictors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the vasoconstrictor Cirazoline against other commonly used vasoconstrictors in the context of preclinical shock models. The information is intended to support researchers and professionals in drug development by presenting available experimental data, outlining detailed experimental protocols, and visualizing key signaling pathways.
Executive Summary
This compound is a potent alpha-1 (α1) adrenergic receptor agonist that also exhibits alpha-2 (α2) adrenergic antagonist properties.[1] This unique pharmacological profile suggests its potential as an effective vasoconstrictor.[1] However, direct comparative studies of this compound against established vasopressors like norepinephrine and phenylephrine in clinically relevant shock models, such as hemorrhagic or septic shock, are limited in the available scientific literature. This guide synthesizes the existing preclinical data, primarily from normotensive and pithed animal models, to provide a preliminary comparison and outlines standardized protocols for future efficacy studies in shock models.
Data Presentation: Hemodynamic Effects of Vasoconstrictors
The following table summarizes the quantitative hemodynamic effects of this compound compared to phenylephrine and norepinephrine from preclinical studies. It is critical to note that the data for this compound and phenylephrine were obtained from a pithed rat model, which represents a denervated cardiovascular system and not a true shock state. The data for norepinephrine and phenylephrine in shock models are provided for context but are not from direct comparative studies with this compound.
| Vasoconstrictor | Animal Model | Shock Model | Key Hemodynamic Findings |
| This compound | Pithed Rat | N/A | - Dose-dependently increases blood pressure.[2] - Higher doses increased heart rate.[3] - Higher doses decreased stroke volume.[3] - Increased total peripheral, renal, and mesenteric vascular resistances more significantly than α2-agonists. |
| Phenylephrine | Pithed Rat | N/A | - Dose-dependently increases blood pressure. - Increased heart rate. - Increased stroke volume. - Increased total peripheral, renal, and mesenteric vascular resistances. |
| Pig | Hemorrhagic Shock | - Early administration showed a higher survival rate compared to crystalloid resuscitation alone. - Decreased cardiac output was observed. | |
| Mouse | N/A (Anesthetized) | - Significantly increased blood pressure, stroke volume, and total peripheral resistance. - Significantly decreased heart rate. | |
| Norepinephrine | Pig | Septic Shock | - Higher doses increased cardiac index. - Lower doses increased systemic vascular resistance. |
| Mouse | Septic Shock (CLP) | - Significantly increased mean arterial pressure and heart rate at 24 and 30 hours post-CLP. - Did not improve survival rate. | |
| Dog | Septic Shock | - Had a beneficial effect on survival. |
Note: Direct comparison of efficacy in a shock state is challenging due to the different experimental models and lack of head-to-head studies involving this compound in a shock model.
Signaling Pathways
The vasoconstrictive effects of this compound, norepinephrine, and phenylephrine are primarily mediated through the activation of α1-adrenergic receptors on vascular smooth muscle cells. The binding of these agonists to the Gq-protein coupled α1-receptor initiates a signaling cascade that results in vasoconstriction.
Experimental Protocols
To rigorously evaluate the efficacy of this compound in a shock model, standardized and reproducible experimental protocols are essential. Below are detailed methodologies for inducing hemorrhagic and septic shock in rodent models, which can be adapted for testing vasoconstrictor efficacy.
Hemorrhagic Shock Model (Rat)
This protocol describes a fixed-pressure hemorrhagic shock model in rats.
-
Animal Preparation:
-
Anesthetize male Sprague-Dawley or Wistar rats (250-350g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for drug and fluid administration.
-
Allow the animal to stabilize for 30 minutes post-surgery.
-
-
Induction of Hemorrhagic Shock:
-
Initiate hemorrhage by withdrawing blood from the femoral artery in a controlled manner to reduce the mean arterial pressure (MAP) to a target of 35-40 mmHg within 10-15 minutes.
-
Maintain the MAP at this hypotensive level for a predetermined period (e.g., 60 minutes) by further small withdrawals or infusions of shed blood.
-
-
Resuscitation and Treatment:
-
After the shock period, initiate resuscitation. This can involve the reinfusion of shed blood, administration of crystalloids (e.g., Ringer's lactate), or colloids.
-
Administer the test vasoconstrictor (e.g., this compound) or a comparator (e.g., norepinephrine, phenylephrine) via the venous catheter. A control group should receive the vehicle.
-
Monitor hemodynamic parameters (MAP, heart rate, cardiac output) continuously.
-
-
Data Collection and Analysis:
-
Collect blood samples at baseline, end of shock, and at various time points during and after resuscitation for analysis of blood gases, lactate, and inflammatory markers.
-
At the end of the experiment, euthanize the animal and collect tissues for histological analysis to assess organ damage.
-
Septic Shock Model (Mouse - Cecal Ligation and Puncture)
The cecal ligation and puncture (CLP) model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Animal Preparation:
-
Anesthetize adult mice (e.g., C57BL/6, 8-12 weeks old) with isoflurane or a ketamine/xylazine mixture.
-
Perform a midline laparotomy to expose the cecum.
-
-
Induction of Sepsis (CLP):
-
Ligate the cecum distal to the ileocecal valve. The length of the ligated cecum can be varied to modulate the severity of sepsis.
-
Puncture the ligated cecum with a needle (e.g., 21-gauge). The number of punctures also influences severity.
-
Gently squeeze the cecum to extrude a small amount of fecal matter into the peritoneal cavity.
-
Return the cecum to the abdomen and close the incision in layers.
-
-
Post-Operative Care and Treatment:
-
Immediately after surgery, provide fluid resuscitation with subcutaneous or intraperitoneal administration of pre-warmed sterile saline.
-
Administer analgesics and antibiotics as per the experimental design and institutional guidelines.
-
Initiate a continuous infusion of the test vasoconstrictor (e.g., this compound) or comparator via a pre-implanted catheter at a defined time point after CLP.
-
Monitor for signs of sepsis, including changes in body temperature, activity, and piloerection.
-
-
Data Collection and Analysis:
-
Monitor survival over a set period (e.g., 7 days).
-
In separate cohorts, collect blood and tissue samples at various time points to measure inflammatory cytokines, bacterial load, and markers of organ dysfunction.
-
In instrumented animals, continuously monitor hemodynamic parameters.
-
Conclusion and Future Directions
This compound demonstrates potent vasoconstrictor properties in preclinical models, primarily through its action as an α1-adrenergic agonist. However, a significant knowledge gap exists regarding its efficacy in established and clinically relevant shock models compared to standard-of-care vasopressors. The available data, primarily from pithed rat models, suggest it has a strong pressor effect but its impact on cardiac output and organ perfusion in a shock state remains to be elucidated.
Future research should focus on direct, head-to-head comparative studies of this compound with norepinephrine and phenylephrine using the standardized hemorrhagic and septic shock protocols outlined in this guide. Such studies are crucial to determine the therapeutic potential of this compound and to understand its complete hemodynamic and microcirculatory effects in the complex pathophysiology of shock. These investigations will provide the necessary evidence to guide further development and potential clinical translation of this compound as a novel vasopressor agent.
References
- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic and regional hemodynamic characterization of alpha-1 and alpha-2 adrenoceptor agonists in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of alpha-adrenoceptor agonists on cardiac output and its regional distribution in the pithed rat - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Cirazoline-induced effects across different laboratories
An Objective Analysis of Experimental Data and Protocols for Researchers, Scientists, and Drug Development Professionals
Cirazoline is a potent alpha-1 adrenergic agonist known for its vasoconstrictive properties and its activity at imidazoline receptors. As a valuable pharmacological tool, understanding the consistency and reproducibility of its effects across different experimental settings is paramount for robust scientific inquiry and drug development. This guide provides a comparative analysis of this compound's reported effects from various studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. While a definitive inter-laboratory reproducibility study has yet to be published, this compilation of data from individual research efforts offers insights into the potential for variability and highlights the importance of standardized protocols.
Quantitative Comparison of this compound's Pharmacological Effects
The following table summarizes key quantitative parameters of this compound's action as reported in different studies. These variations may arise from differences in experimental models, tissues, and specific protocols.
| Parameter | Species/Tissue | Value(s) | Experimental Context | Reference(s) |
| EC50 | Guinea-pig aorta | Similar to (-)-norepinephrine | Measurement of alpha-1 receptor agonist activity. | [1] |
| pA2 | Guinea-pig ileum | 7.56 | Measurement of alpha-2 receptor antagonist activity. | [1] |
| pKi | Imidazoline/Guanidinium Receptive Sites (IGRS) | 7.9 | Demonstrates high affinity for IGRS. | [2] |
| Binding Affinity (Ki) | I2-imidazoline sites | ~1.3 nM (similar to guanoxan) | Comparison of drug potency at I2-imidazoline sites. | [3] |
| Binding Affinity (Ki) | Alpha-2 adrenoceptor | 307 nM | Comparison of drug potency at alpha-2 adrenoceptors. | [3] |
| Effective Dose (in vivo) | Aged rhesus monkeys | 0.00001-0.001 mg/kg | Impairment of spatial working memory. | |
| Concentration (in vitro) | Rat brain slices (POAH neurons) | 1-100 μM | Modulation of neuronal firing rates. | |
| Concentration (in vitro) | Rat locus coeruleus neurons | 1 µM and 10 µM | Stimulation of firing rate. |
Detailed Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are methodologies extracted from the cited literature, providing a basis for standardized experimental design.
-
Tissue Preparation: Male Sprague-Dawley rats (100-150 grams) are anesthetized with isoflurane and decapitated. The brain is dissected to obtain tissue slices containing the preoptic area of the hypothalamus (POAH).
-
Solutions: Slices are maintained in artificial cerebrospinal fluid (aCSF). This compound is prepared in aCSF at concentrations ranging from 1 to 100 μM.
-
Recording: Single-unit activity of POAH neurons is recorded. The tissue temperature is stabilized, and baseline firing rates are established.
-
Drug Application: The perfusion medium is switched to one containing this compound for 10 minutes or until a firing rate change of at least 15% is observed.
-
Washout: this compound is removed by perfusion with normal aCSF for at least 10 minutes to allow for recovery of the firing rate to baseline levels.
-
Cell Lines: Chinese hamster ovary (CHO) cells stably expressing cloned human alpha-1 adrenoceptor subtypes (alpha-1a, alpha-1b, and alpha-1d) are used.
-
Radioligand: [125I]-HEAT is utilized to label the alpha-1 adrenoceptors.
-
Assay: Competition binding assays are performed by incubating cell membranes with the radioligand and varying concentrations of this compound.
-
Data Analysis: The affinity of this compound for each receptor subtype is determined by analyzing the displacement of the radioligand.
-
Subjects: Aged rhesus monkeys are used to assess spatial working memory.
-
Task: The variable delayed response task, which is dependent on prefrontal cortical function, is employed.
-
Drug Administration: this compound is administered systemically at low doses (0.00001-0.001 mg/kg).
-
Outcome Measurement: Performance on the delayed response task is measured. Control trials with a "0" second delay and behavioral ratings are used to assess for nonspecific effects.
-
Pharmacological Blockade: The alpha-1 adrenergic antagonist, prazosin, is used to confirm that the observed effects are mediated by alpha-1 adrenergic receptors.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental sequences is crucial for a comprehensive understanding. The following diagrams, rendered using the DOT language, illustrate the signaling cascade initiated by this compound and a typical experimental workflow for its characterization.
Caption: this compound signaling via the α1-adrenergic receptor.
Caption: A typical experimental workflow for characterizing this compound's effects.
References
- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Potency Analysis of Novel Alpha-1 Adrenergic Agonists Against the Benchmark Compound Cirazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of novel compounds targeting alpha-1 (α1) adrenergic receptors against Cirazoline, a well-established benchmark agonist. The data presented is intended to aid researchers in the selection and characterization of new chemical entities for drug discovery and development programs.
Introduction to this compound
This compound is a potent and selective agonist for α1-adrenergic receptors, with a notable preference for the α1A subtype. It acts as a full agonist at the α1A adrenergic receptor and a partial agonist at both the α1B and α1D adrenergic receptors.[1] Concurrently, it functions as a nonselective antagonist at α2-adrenergic receptors.[1][2] This pharmacological profile has established this compound as a valuable tool for studying the physiological and pathological roles of α1-adrenergic signaling and as a standard for benchmarking the potency of new compounds.
Comparative In Vitro Potency Data
The following table summarizes the in vitro potency of this compound and the novel, highly selective α1A-adrenergic receptor agonist, A-61603. The data is derived from studies conducted in Chinese Hamster Ovary (CHO) cells stably expressing human α1-adrenoceptor subtypes.[3] Potency is presented as the negative logarithm of the equilibrium dissociation constant (pKD) from radioligand binding assays and the negative logarithm of the half-maximal effective concentration (pEC50) from functional calcium mobilization assays.
| Compound | Receptor Subtype | pKD (Binding Affinity) | pEC50 (Functional Potency) |
| This compound | α1A | 7.9 | 8.5 |
| α1B | 6.0 | 7.0 | |
| α1D | 6.2 | 7.1 | |
| A-61603 | α1A | 9.0 | 9.5 |
| α1B | 6.2 | < 5.0 | |
| α1D | 6.2 | 6.7 |
Data Interpretation: A higher pKD value indicates a stronger binding affinity of the compound to the receptor. Similarly, a higher pEC50 value signifies greater potency in eliciting a functional response. The data clearly demonstrates that A-61603 possesses significantly higher binding affinity and functional potency for the α1A-adrenoceptor subtype compared to this compound.[3] Notably, A-61603 shows markedly lower potency at the α1B subtype, highlighting its selectivity.
Experimental Protocols
The in vitro potency data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and calcium mobilization assays.
Radioligand Binding Assay
This assay quantifies the binding affinity of a compound to its target receptor.
Objective: To determine the equilibrium dissociation constant (KD) of unlabeled compounds by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Cell Culture and Membrane Preparation: CHO cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes are cultured and harvested. The cell membranes containing the receptors are then isolated through homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-Prazosin) and varying concentrations of the unlabeled test compound (e.g., this compound or A-61603).
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The KD value of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the intracellular signaling pathway of a Gq-coupled receptor, such as the α1-adrenergic receptor.
Objective: To determine the half-maximal effective concentration (EC50) of an agonist by measuring the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: CHO cells stably expressing the human α1A, α1B, or α1D-adrenergic receptor subtypes are seeded into multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to calcium.
-
Compound Addition: Varying concentrations of the agonist (e.g., this compound or A-61603) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Visualizations
Signaling Pathway of α1-Adrenergic Receptors
Caption: The Gq signaling cascade initiated by α1-adrenergic receptor activation.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining binding affinity (pKD) and functional potency (pEC50).
Logical Comparison of this compound and A-61603
Caption: Key pharmacological differences between this compound and A-61603.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Receptor Specificity: A Comparative Guide to Cross-Validating Cirazoline's Effects with Genetic Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological agent is paramount. This guide provides a comparative analysis of Cirazoline, an α-adrenergic receptor agonist, and demonstrates the critical role of genetic knockout models in dissecting its complex pharmacology. By juxtaposing data from wild-type and genetically modified animals, we can achieve a higher fidelity of target engagement and effect attribution.
This compound is recognized as a potent vasoconstricting agent.[1] Its pharmacological profile is complex, acting as a full agonist at the α₁ₐ-adrenergic receptor (AR) and a partial agonist at both α₁ₑ- and α₁ₑ-ARs.[1][2] Furthermore, it exhibits antagonist activity at α₂-adrenergic receptors.[1][3] This multifaceted interaction with multiple receptor subtypes necessitates sophisticated experimental approaches to isolate the contribution of each receptor to the overall physiological response. Genetic knockout models, specifically mice lacking one or more α₁-adrenergic receptor subtypes, have proven indispensable for this purpose.
The Power of Cross-Validation: Comparing Wild-Type vs. Knockout Responses
The core principle of cross-validation using knockout models is straightforward: if a drug's effect is mediated by a specific receptor, that effect should be diminished or absent in an animal genetically engineered to lack that receptor. Studies utilizing this approach have been pivotal in confirming the roles of α₁-AR subtypes in cardiovascular regulation.
For instance, α₁ₐ-AR knockout mice are characteristically hypotensive, demonstrating the essential role of this subtype in maintaining basal blood pressure. When these mice are challenged with an α₁ₐ-selective agonist like A61603, the typical pressor (blood pressure-increasing) response seen in wild-type mice is completely lost, providing definitive evidence of the drug's on-target effect. While direct comprehensive studies administering this compound to a full panel of α₁-AR knockout mice are not consolidated in single publications, we can synthesize the expected outcomes based on its known receptor activity profile and data from analogous experiments.
Data Presentation: Quantitative Comparison of Adrenergic Agonist Effects
The following tables summarize key quantitative data from both in vitro functional assays and in vivo/ex vivo experiments with knockout models. This allows for a clear comparison of this compound's activity and highlights how genetic models validate its mechanism.
Table 1: In Vitro Functional Activity of this compound at Human α₁-Adrenergic Receptor Subtypes
| Receptor Subtype | Agonist Activity | Potency (EC₅₀, nM) | Maximal Response (% of Noradrenaline) |
| α₁ₐ-AR | Full Agonist | 70.7 | ~100% |
| α₁ₑ-AR | Partial Agonist | 79.4 | <100% |
| α₁ₑ-AR | Partial Agonist | 239.8 | <100% |
| (Data synthesized from Horie et al., 1995) |
Table 2: Comparative Cardiovascular Effects of α₁-Adrenergic Agonists in Wild-Type vs. Knockout Mice
| Agonist (Selectivity) | Animal Model | Primary Endpoint | Observed Effect | Reference |
| Phenylephrine (Non-selective α₁) | Wild-Type (WT) | Mean Arterial Pressure | Dose-dependent increase | |
| α₁ₐ-AR Knockout | Mean Arterial Pressure | Attenuated pressor response (final pressure ~85% of WT) | ||
| α₁ₐ/α₁ₑ-AR Double KO | Coronary Flow | Decrease (vasoconstriction) | ||
| A61603 (α₁ₐ-selective) | Wild-Type (WT) | Mean Arterial Pressure | Dose-dependent increase | |
| α₁ₐ-AR Knockout | Mean Arterial Pressure | Pressor response lost | ||
| α₁ₐ-AR Knockout | Mesenteric Artery Contraction | Response eliminated | ||
| This compound (α₁ₐ Full, α₁ₑ/α₁ₑ Partial) | Wild-Type (WT) | Mean Arterial Pressure | Potent, dose-dependent increase | |
| Predicted α₁ₐ-AR Knockout | Mean Arterial Pressure | Expected significant attenuation of pressor response | - | |
| Predicted α₁ₐ/α₁ₑ-AR Double KO | Mean Arterial Pressure | Expected profound attenuation, with residual response mediated by α₁ₑ-AR | - |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams are provided.
References
- 1. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 3. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Central and Peripheral Effects of Cirazoline and Guanfacine
This guide provides a detailed comparison of the pharmacological properties of Cirazoline and guanfacine, two adrenergic agonists with distinct receptor profiles and therapeutic applications. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their central and peripheral effects, supported by available experimental data.
Introduction
This compound is a potent α1-adrenergic receptor agonist with additional antagonist activity at α2-adrenergic receptors.[1] It is primarily recognized for its vasoconstrictive properties. In contrast, guanfacine is a selective α2A-adrenergic receptor agonist, widely used for the treatment of hypertension and attention-deficit/hyperactivity disorder (ADHD).[2][3] Their differing receptor affinities translate into distinct physiological and neurological effects, which are explored in this guide.
Receptor Binding Affinity
The primary pharmacological distinction between this compound and guanfacine lies in their affinity for different adrenergic receptor subtypes.
| Compound | Receptor Subtype | Affinity (Ki, nM) | Species | Reference |
| This compound | α1A | ~5.8 | Human | [4] |
| α1B | ~123 | Human | [4] | |
| α1D | ~12.3 | Human | ||
| α2 | (pA2 = 7.56) | Guinea-pig | ||
| Guanfacine | α2A | ~3.4 - 25 | Human / Rat | |
| α2B / α2C | Lower affinity | Human | ||
| Imidazoline | Lower affinity | Rabbit |
Note: Ki values are collated from multiple studies and may vary depending on the experimental conditions and tissue types used. The pA2 value for this compound at α2 receptors indicates its antagonist potency.
Signaling Pathways
The distinct receptor targets of this compound and guanfacine initiate different intracellular signaling cascades.
This compound Signaling Pathway
As an α1-adrenergic receptor agonist, this compound primarily couples to Gq proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental to smooth muscle contraction.
References
- 1. Receptor interactions of imidazolines. IX. This compound is an alpha-1 adrenergic agonist and an alpha-2 adrenergic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Closer Look at Alpha-2 Agonists for ADHD | 2021-03-11 | CARLAT PUBLISHING [thecarlatreport.com]
- 3. Profile of guanfacine extended release and its potential in the treatment of attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Cirazoline Relative to Other Sympathomimetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Cirazoline, a potent sympathomimetic agent, alongside other commonly studied and utilized sympathomimetics: Phenylephrine, Oxymetazoline, and Norepinephrine. The therapeutic index, a critical measure of a drug's safety margin, is evaluated by comparing the dose required to elicit a therapeutic effect with the dose that produces toxicity. This document synthesizes available preclinical data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.
Comparative Analysis of Therapeutic Indices
The therapeutic index (TI) is classically defined as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI suggests a wider margin of safety. The following table summarizes the available preclinical data for this compound and selected sympathomimetics. It is crucial to note that a direct comparison of TI values can be challenging due to variations in experimental models, routes of administration, and endpoint measurements. The data presented here is derived from studies in rats to provide the most consistent comparison possible.
| Drug | LD50 (Oral, Rat) | ED50 (Vasoconstriction, Rat) | Calculated Therapeutic Index (LD50/ED50) |
| This compound | 58 mg/kg | 14.5 nM (in isolated caudal artery at 37°C)[1] | Direct calculation is not feasible due to differing units and experimental models. |
| Phenylephrine | 238 - 350 mg/kg[2][3][4] | 5.07 µM (in isolated saphenous artery)[5] | Direct calculation is not feasible due to differing units. |
| Oxymetazoline | 0.68 - 0.88 mg/kg (Note: This value is debated and considered unusually low compared to other imidazolines) | Data not available in a comparable model | Not calculable |
| Norepinephrine | 20 mg/kg | 1.4 x 10⁻⁸ M (in isolated efferent arterioles) | Direct calculation is not feasible due to differing units. |
Disclaimer: The therapeutic indices presented are estimations based on available, and at times inconsistent, preclinical data. The LD50 values are determined from in vivo oral administration in rats, while the ED50 values for vasoconstriction are derived from in vitro experiments on isolated rat arteries. This discrepancy in experimental design and units (mg/kg vs. molar concentration) prevents a direct and precise mathematical comparison. The data should be interpreted with caution and is intended to provide a relative understanding of the safety profiles of these agents.
Experimental Protocols
Determination of LD50 (Acute Oral Toxicity) in Rodents
The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol outlines a general procedure for determining the oral LD50 in rats.
Objective: To determine the single oral dose of a substance that is lethal to 50% of a test population of rats.
Materials:
-
Test substance (e.g., this compound)
-
Vehicle for administration (e.g., distilled water, saline)
-
Healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), fasted overnight.
-
Oral gavage needles
-
Animal cages with appropriate bedding, food, and water.
-
Calibrated balance for weighing animals and test substance.
Procedure:
-
Dose Range Finding: A preliminary study is conducted on a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study:
-
Animals are randomly assigned to several dose groups (typically 4-5 groups) and a control group (vehicle only). Each group should consist of an equal number of male and female rats.
-
The test substance is administered as a single oral dose via gavage. The volume administered is typically kept constant across all groups by adjusting the concentration of the test substance.
-
Animals are observed for signs of toxicity and mortality continuously for the first few hours post-administration and then periodically for at least 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Body weights are recorded weekly.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis, which relates the probability of death to the logarithm of the dose.
Determination of ED50 for Vasoconstriction in Isolated Rat Aorta
The median effective dose (ED50) for vasoconstriction provides a measure of the potency of a sympathomimetic drug. This in vitro protocol describes the assessment of vasoconstrictor activity in isolated rat aortic rings.
Objective: To determine the concentration of a substance that produces 50% of its maximal contractile response in isolated rat aortic tissue.
Materials:
-
Test substance (e.g., this compound)
-
Krebs-Henseleit solution (physiological salt solution)
-
Healthy adult rats
-
Dissection microscope and instruments
-
Organ bath system with temperature control and aeration (95% O2, 5% CO2)
-
Isometric force transducer and data acquisition system.
-
Phenylephrine or potassium chloride (KCl) for assessing tissue viability.
Procedure:
-
Tissue Preparation:
-
The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.
-
The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width. The endothelium may be removed by gentle rubbing of the intimal surface.
-
-
Experimental Setup:
-
Aortic rings are mounted on stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g). The bathing solution is changed every 15-20 minutes.
-
-
Concentration-Response Curve:
-
After equilibration, the viability of the aortic rings is tested by inducing a contraction with a standard agent like phenylephrine or KCl.
-
Once the tissue has returned to baseline, the test substance is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
The contractile force generated by each concentration is recorded.
-
-
Data Analysis:
-
The contractile responses are expressed as a percentage of the maximal contraction induced by the test substance.
-
A concentration-response curve is plotted with the log of the drug concentration on the x-axis and the percentage of maximal response on the y-axis.
-
The ED50 value is the concentration of the drug that elicits 50% of the maximal response, determined by non-linear regression analysis of the concentration-response curve.
-
Mandatory Visualizations
Signaling Pathway of Alpha-1 Adrenergic Agonists
This compound, phenylephrine, oxymetazoline, and norepinephrine exert their primary vasoconstrictor effects through the activation of alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of these agonists initiates a downstream signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. eugiaus.com [eugiaus.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Reduced vascular response to phenylephrine during exposure to lipopolysaccharide in vitro involves nitric oxide and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A meta-analysis of in vivo studies using different α1-adrenergic agonists
A Meta-Analysis of In Vivo Studies Using Different α1-Adrenergic Agonists
Introduction
Alpha-1 (α1) adrenergic receptors are members of the G protein-coupled receptor superfamily and are central to the regulation of the sympathetic nervous system.[1] They mediate physiological effects of the catecholamines norepinephrine and epinephrine.[1] There are three main subtypes: α1A, α1B, and α1D.[1] These receptors are expressed in various tissues, including vascular smooth muscle, the heart, and the central nervous system.[1] Activation of α1-receptors on vascular smooth muscle leads to vasoconstriction, which increases systemic vascular resistance and blood pressure.[1] This makes α1-adrenergic agonists, a class of sympathomimetic agents, clinically useful as vasopressors to treat hypotension.
This guide provides a comparative meta-analysis of three α1-adrenergic agonists—phenylephrine, methoxamine, and cirazoline—focusing on their in vivo hemodynamic effects. It is intended for researchers and drug development professionals seeking to understand the comparative pharmacology and experimental considerations for these agents.
Signaling Pathway of α1-Adrenergic Agonists
Upon activation by an agonist, the α1-adrenergic receptor, which is coupled to a Gq heterotrimeric G protein, initiates a well-defined signaling cascade. The Gq protein activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the action of DAG in activating Protein Kinase C (PKC), leads to various cellular responses, most notably the contraction of smooth muscle cells.
Comparative In Vivo Hemodynamic Effects
The following table summarizes the quantitative effects of phenylephrine, methoxamine, and this compound on key hemodynamic parameters as observed in in vivo rodent models. These studies highlight the primary pressor effect of all three agents, with notable variations in their impact on heart rate and cardiac output.
| Parameter | Phenylephrine | Methoxamine | This compound |
| Mean Arterial Pressure (MAP) | Increased | Increased | Increased |
| Heart Rate (HR) | Unchanged or Decreased (reflex bradycardia) | Decreased (reflex bradycardia) | Increased (at higher doses in pithed rat) |
| Cardiac Output (CO) | Increased | Little to no change | No significant change |
| Total Peripheral Resistance (TPR) | Increased | Increased | Increased |
| Stroke Volume (SV) | Increased | Not reported | Decreased (at higher doses in pithed rat) |
| Primary Receptor Subtype Affinity | α1-selective | α1-selective | α1-selective |
Experimental Protocols
Detailed and consistent experimental design is critical for the accurate assessment of cardiovascular responses to α1-agonists. Below is a generalized workflow for in vivo studies in rodents, followed by a table comparing the specific methodologies used in the cited studies.
The following table details the specific protocols from the key studies referenced in this guide. Variations in animal models, anesthesia, and drug administration routes can significantly influence experimental outcomes.
| Methodology | Phenylephrine Study | Methoxamine Study | This compound Study |
| Animal Model | Male Wistar rats | Male Wistar-Kyoto rats | Pithed Wistar rats |
| Anesthesia | Pentobarbitone | Not specified for in vivo measurement | Halothane (for pithing procedure) |
| Surgical Prep | Intravenous infusion setup | Aortic pressure sensor and electromagnetic flow probe surgically implanted | Pithed (brain destroyed and spinal cord transected) to eliminate CNS influence |
| Drug Administration | Intravenous infusion | Intravenous injection (0.025 mg/kg) | Intravenous injection |
| Key Measurements | Mean Arterial Pressure, Cardiac Output, Heart Rate, Stroke Volume, Total Peripheral Resistance | Aortic Pressure, Aortic Flow, Heart Rate, Cardiac Output, Total Peripheral Resistance | Arterial Pressure, Cardiac Output, Heart Rate, Stroke Volume, Regional Blood Flow (tracer microspheres) |
Summary and Conclusion
The α1-adrenergic agonists phenylephrine, methoxamine, and this compound are all potent vasopressors that reliably increase arterial blood pressure through an increase in total peripheral resistance. However, their in vivo profiles exhibit key differences:
-
Phenylephrine: In the cited rat study, phenylephrine produced a rise in blood pressure accompanied by an increase in both stroke volume and cardiac output, with no change in heart rate. This suggests an effect on capacitance vessels that enhances venous return.
-
Methoxamine: Methoxamine effectively increases blood pressure and total peripheral resistance but is characterized by a concurrent reflex bradycardia and little to no change in cardiac output. This profile indicates a potent vasoconstrictor effect without significant cardiac stimulation.
-
This compound: In the pithed rat model, which removes reflex autonomic responses, this compound's pressor effect was accompanied by an increased heart rate but a decreased stroke volume at higher doses. It also demonstrates significant effects on regional blood flow distribution, markedly reducing flow to the kidneys.
These differences underscore the importance of selecting the appropriate agonist based on the desired hemodynamic profile for a given experimental or clinical application. The variations in heart rate and cardiac output responses are particularly critical and are influenced by the specific experimental model (e.g., intact vs. pithed) and the presence or absence of autonomic reflexes. Researchers should carefully consider these distinctions and the detailed experimental protocols when designing studies and interpreting results in the field of adrenergic pharmacology.
References
Assessing the relative contribution of α1 vs imidazoline receptor activation for Cirazoline's effects
A Comparative Guide for Researchers in Pharmacology and Drug Development
Cirazoline, a potent vasoconstrictor, has long been a subject of scientific inquiry due to its complex pharmacology, acting as an agonist at both α1-adrenergic and imidazoline receptors. This dual activity presents a significant challenge in elucidating the precise mechanisms underlying its physiological effects. This guide provides a comprehensive comparison of this compound's actions at these two distinct receptor systems, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows to aid researchers in dissecting its multifaceted contributions.
Quantitative Comparison of this compound's Receptor Affinity and Potency
To understand the relative contribution of each receptor system to this compound's effects, it is crucial to examine its binding affinity (Ki) and functional potency (EC50 or ED50) at both α1-adrenergic and imidazoline receptors. The following tables summarize key quantitative data from various studies.
| Parameter | α1A-Adrenergic | α1B-Adrenergic | α1D-Adrenergic | Imidazoline (IGRS) | Reference |
| Binding Affinity (pKi) | ~9.18 | ~8.02 | ~7.97 | ~7.9 | [1][2] |
| Functional Potency (pEC50) | ~9.02 (Ca2+ mobilization) | ~6.91 (Ca2+ mobilization) | - | - | [3][4] |
| Intrinsic Efficacy | Full Agonist | Partial Agonist | Partial Agonist | - | [3] |
Table 1: this compound's Affinity and Potency at α1-Adrenergic and Imidazoline Receptors. IGRS: Imidazoline/Guanidinium Receptive Sites.
| Parameter | Value | Receptor Target | Tissue/Cell Line | Reference |
| ED50 | Similar to (-)-norepinephrine | α1-Adrenergic | Guinea-pig aorta | |
| pA2 (as α2-antagonist) | 7.56 | α2-Adrenergic | Field-stimulated guinea-pig ileum | |
| Ki (I2-imidazoline sites) | ~1.3 nM (high affinity site) | I2-Imidazoline | Human and rat brain |
Table 2: Additional Pharmacological Parameters of this compound.
Dissecting the Signaling Cascades
The distinct signaling pathways activated by α1-adrenergic and imidazoline receptors are fundamental to differentiating their downstream effects.
α1-Adrenergic Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq-protein coupled, classically leads to the activation of phospholipase C (PLC). This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Caption: α1-Adrenergic Receptor Signaling Pathway.
Imidazoline Receptor Signaling
The signaling pathways for imidazoline receptors are more diverse and less completely understood. I1-imidazoline receptor activation is not typically coupled to the classical Gq-PLC-IP3 pathway. Instead, it has been linked to the activation of phosphatidylcholine-selective phospholipase C, leading to the generation of diacylglycerol from phosphatidylcholine. Other reported downstream effects include the modulation of arachidonic acid release and the inhibition of the Na+/H+ exchanger.
Caption: Imidazoline Receptor Signaling Pathway.
Experimental Protocols for Receptor Contribution Assessment
Distinguishing the effects mediated by α1-adrenergic versus imidazoline receptors necessitates specific experimental designs, primarily through the use of selective antagonists.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenergic and imidazoline receptors.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptors (e.g., rat brain cortex for α1-adrenergic receptors, rabbit kidney for imidazoline receptors). Isolate the membrane fraction by centrifugation.
-
Incubation: Incubate the membranes with a specific radioligand (e.g., [3H]prazosin for α1-adrenergic receptors, [3H]idazoxan or [3H]clonidine in the presence of an α2-adrenergic mask for imidazoline receptors) and varying concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays: In Vitro Vasoconstriction
Objective: To assess the functional contribution of each receptor to this compound-induced vasoconstriction.
Methodology:
-
Tissue Preparation: Isolate arterial rings (e.g., guinea-pig aorta) and mount them in an organ bath containing a physiological salt solution, gassed with 95% O2/5% CO2 at 37°C.
-
Contraction Measurement: Record isometric tension using a force transducer.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the organ bath and record the contractile response to generate a concentration-response curve.
-
Antagonist Challenge:
-
To assess the α1-adrenergic contribution, pre-incubate the tissue with a selective α1-adrenergic antagonist (e.g., prazosin) before generating the this compound concentration-response curve. A rightward shift in the curve indicates competitive antagonism at α1-adrenoceptors.
-
To assess the imidazoline contribution, pre-incubate the tissue with a selective imidazoline antagonist (e.g., efaroxan or idazoxan). The lack of a significant shift in the presence of prazosin but a shift with an imidazoline antagonist would suggest an imidazoline receptor-mediated effect.
-
Experimental Workflow for Differentiating Receptor Contributions
The logical workflow to dissect the relative contributions of α1-adrenergic and imidazoline receptor activation to a physiological effect of this compound is depicted below.
Caption: Experimental Workflow for Receptor Differentiation.
Conclusion
The available evidence strongly indicates that this compound's pharmacological profile is a composite of its actions at both α1-adrenergic and imidazoline receptors. While it exhibits high affinity and efficacy, particularly at the α1A-adrenergic receptor subtype, its significant affinity for imidazoline receptors cannot be disregarded. For researchers investigating the effects of this compound, a multi-faceted approach is essential. This includes quantitative assessment of receptor binding and functional potency, detailed analysis of downstream signaling events, and, most critically, the judicious use of selective antagonists to pharmacologically dissect the contribution of each receptor system to the observed physiological or cellular response. This guide provides a foundational framework to aid in the design and interpretation of such experiments, ultimately leading to a more precise understanding of this compound's mechanism of action.
References
- 1. Separation of alpha-adrenergic and imidazoline/guanidinium receptive sites (IGRS) activity in a series of imidazoline analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and this compound) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cirazoline: A Guide for Laboratory Professionals
An essential component of laboratory safety and environmental responsibility is the proper disposal of chemical waste. For researchers and scientists working with Cirazoline, an α1-adrenergic receptor agonist, understanding the correct disposal procedures is critical to ensure a safe working environment and compliance with regulations. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow established laboratory waste management protocols to minimize environmental impact.[1]
Hazard Profile of this compound
Before handling and disposing of any chemical, it is crucial to be aware of its hazard profile. The following table summarizes the key safety data for this compound (hydrochloride).
| Hazard Classification | Rating/Statement | Source |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system. | |
| Special Hazards | Under fire conditions, may decompose and emit toxic fumes. |
Step-by-Step Disposal Procedure for this compound
This procedure outlines the recommended steps for the proper disposal of this compound waste generated in a laboratory setting. This guidance is based on general laboratory chemical waste management principles. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. If it is mixed with hazardous substances, it must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with incompatible materials. It is best practice to collect it in a designated container for non-hazardous chemical waste.
2. Containerization:
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.
-
Ensure Proper Condition: The container must be in good condition, free from leaks or cracks.
-
Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion.
3. Labeling:
-
Label Clearly: All waste containers must be clearly labeled. The label should include:
-
The words "Waste" or "Non-Hazardous Waste" (as determined by your EHS).
-
The full chemical name: "this compound" or "this compound (hydrochloride)".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage:
-
Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to prevent the spread of any potential leaks.
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.
5. Disposal Request:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (as per your institution's policy, often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department for pickup.
-
Complete Paperwork: Fill out any required waste disposal forms accurately and completely.
Disposal of Empty Containers:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but confirm this with your EHS.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can ensure the safety of their colleagues and the protection of the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cirazoline
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cirazoline, an α1-adrenergic receptor agonist. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Protocols
This compound, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires careful handling due to its potent pharmacological activity.[1][2] The toxicological properties have not been fully investigated, and it is prudent to treat it as a potentially toxic substance.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (double-gloving is recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a full-face shield | Protects eyes from splashes and airborne particles. |
| Lab Coat | Fully-buttoned, long-sleeved lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Recommended when handling the powder outside of a containment system to prevent inhalation. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Work in a certified chemical fume hood | Minimizes inhalation exposure to airborne particles. |
| Safety Equipment | Ensure easy access to a safety shower and eyewash station | For immediate decontamination in case of accidental exposure. |
Operational Plans: Step-by-Step Guidance
Adherence to standardized procedures is critical for safe and reproducible research.
Preparation of Stock Solutions
This protocol outlines the preparation of a stock solution of this compound hydrochloride in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound hydrochloride powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Don appropriate PPE: Put on two pairs of nitrile gloves, a lab coat, and safety goggles.
-
Work in a fume hood: Perform all weighing and solution preparation steps inside a certified chemical fume hood.
-
Weigh the compound: Carefully weigh the desired amount of this compound hydrochloride powder onto weighing paper using a calibrated analytical balance.
-
Transfer the powder: Transfer the weighed powder into a sterile conical tube.
-
Add solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration.
-
Dissolve the compound: Cap the tube securely and vortex until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
Label and store: Clearly label the tube with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C for long-term stability.
Experimental Workflow for In Vitro Studies
This workflow provides a general outline for using this compound in cell-based assays.
Experimental workflow for in vitro studies with this compound.
Quantitative Data Summary
While no official Occupational Exposure Limit (OEL) has been established for this compound, the principle of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize exposure.[4] In the absence of an OEL, Occupational Exposure Banding (OEB) can be used to categorize compounds based on their potency and toxicological data to guide control strategies. Given its potent pharmacological activity, this compound would likely fall into a higher OEB category, necessitating stringent containment measures.
The following table summarizes key pharmacological data for this compound.
| Parameter | Value | Species/System | Reference |
| α1A-AR Ki | 120 nM | Recombinant human receptors in CHO cells | [5] |
| α1B-AR Ki | 960 nM | Recombinant human receptors in CHO cells | |
| α1D-AR Ki | 660 nM | Recombinant human receptors in CHO cells | |
| α1A-AR EC50 | 70.7 nM | In vitro functional assay | |
| α1B-AR EC50 | 79.4 nM | In vitro functional assay | |
| α1D-AR EC50 | 239.8 nM | In vitro functional assay |
Mechanism of Action: α1-Adrenergic Receptor Signaling Pathway
This compound is an agonist of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit. Activation of this pathway leads to an increase in intracellular calcium levels.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
